molecular formula C11H11NO2 B12895831 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole CAS No. 288844-42-8

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

Cat. No.: B12895831
CAS No.: 288844-42-8
M. Wt: 189.21 g/mol
InChI Key: YVRZTAVQMKADHS-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288844-42-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4,5-dimethyl-2-(1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C11H11NO2/c1-7-5-9(10(13)6-8(7)2)11-3-4-12-14-11/h3-6,13H,1-2H3

InChI Key

YVRZTAVQMKADHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=CC=NO2

Origin of Product

United States
Foundational & Exploratory

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential In Vitro Mechanisms of Action of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[4][5][6]

This guide focuses on the potential in vitro mechanisms of action of a specific derivative, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (CAS 288844-42-8). While direct mechanistic studies on this particular compound are not extensively documented in publicly available literature, its structural features—a substituted hydroxyphenyl group appended to an isoxazole core—suggest several plausible biological activities. By examining the well-established actions of structurally related isoxazole compounds, we can construct a robust framework for investigating its potential therapeutic mechanisms.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a theoretical exploration of potential mechanisms but also detailed, field-proven protocols for their in vitro validation.

Part 1: Potential Anti-inflammatory and Antioxidant Mechanisms

The presence of a phenolic hydroxyl group and the isoxazole core in 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole strongly suggests potential anti-inflammatory and antioxidant activities. Many isoxazole derivatives are known to modulate key pathways in inflammation.[7][8]

Inhibition of Cyclooxygenase (COX) Enzymes

Causality Behind Experimental Choice: The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation and pain through the synthesis of prostaglandins. The isoxazole ring is a key feature in selective COX-2 inhibitors like Valdecoxib.[1][3] Therefore, assessing the inhibitory potential of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole against COX-1 and COX-2 is a primary step in characterizing its anti-inflammatory profile.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common colorimetric enzyme-linked immunosorbent assay (ELISA) based method.

  • Preparation of Reagents:

    • COX-1 and COX-2 enzymes (human or ovine).

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compound (5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole) dissolved in a suitable solvent (e.g., DMSO).

    • Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective inhibition).

    • Prostaglandin E2 (PGE2) standard.

    • PGE2 antibody and corresponding detection reagents.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme, heme, and various concentrations of the test compound or controls.

    • Pre-incubate the mixture at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Quantify the amount of PGE2 produced using a competitive ELISA.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Illustrative Data for Selective COX-2 Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole Derivative C3COX-20.93 ± 0.0124.26
Isoxazole Derivative C5COX-20.85 ± 0.0441.82
Isoxazole Derivative C6COX-20.55 ± 0.0361.73
Celecoxib (Standard)COX-2->100

Data adapted from in vitro studies on novel isoxazole derivatives.[7][9]

Inhibition of 5-Lipoxygenase (5-LOX)

Causality Behind Experimental Choice: 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10][11] Inhibition of this enzyme represents another important anti-inflammatory mechanism. Several isoxazole derivatives have been reported to be potent 5-LOX inhibitors.[10][12]

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This protocol describes a spectrophotometric method based on the formation of conjugated dienes.

  • Preparation of Reagents:

    • 5-LOX enzyme (e.g., from potato tubers or recombinant human).

    • Linoleic acid or arachidonic acid (substrate).

    • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

    • Test compound dissolved in DMSO.

    • Positive control (e.g., Zileuton or Quercetin).

  • Assay Procedure:

    • In a quartz cuvette, mix the reaction buffer and the test compound at various concentrations.

    • Add the 5-LOX enzyme and pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer. This absorbance change corresponds to the formation of conjugated dienes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value as described for the COX assay.

Illustrative Data for 5-LOX Inhibitors

CompoundTargetIC50 (µM)
Isoxazole Derivative C35-LOX8.47
Isoxazole Derivative C55-LOX10.48
Isoxazole Derivative C65-LOXPotent Inhibition

Data adapted from studies on the 5-LOX inhibitory potential of isoxazole derivatives.[10][12]

Antioxidant Activity (DPPH Radical Scavenging)

Causality Behind Experimental Choice: Phenolic compounds are well-known for their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compound dissolved in methanol at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add the test compound or controls to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

    • Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • Determine the IC50 value.

Illustrative Signaling Pathway: Inflammation Cascade

Inflammation_Pathway cluster_inhibitors Potential Inhibition by Isoxazoles Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX_Enzyme 5-LOX Arachidonic_Acid->5_LOX_Enzyme PLA2 PLA2 Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes 5_LOX_Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation COX_Inhibitors COX_Inhibitors COX_Inhibitors->COX_Enzymes LOX_Inhibitors LOX_Inhibitors LOX_Inhibitors->5_LOX_Enzyme

Caption: Potential inhibition of inflammatory pathways by isoxazole derivatives.

Part 2: Potential Anticancer Mechanisms of Action

The isoxazole scaffold is present in numerous compounds investigated for their anticancer properties.[14][15] The potential mechanisms are diverse, ranging from cell cycle arrest and apoptosis induction to the inhibition of key signaling pathways.

Cytotoxicity and Cell Viability Assessment

Causality Behind Experimental Choice: The initial step in evaluating a compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines. Assays like the MTT or SRB assay provide a quantitative measure of cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, Huh7 for liver cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Treat the cells with various concentrations of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

Illustrative Data for Anticancer Activity

CompoundCell LineIC50 (µM)
Isoxazole-piperazine hybrid 5lHuh7 (Liver)0.3
Isoxazole-piperazine hybrid 5mMahlavu (Liver)1.0
Isoxazole-piperazine hybrid 5oMCF-7 (Breast)3.7

Data adapted from studies on novel isoxazole derivatives as anticancer agents.[15]

Induction of Apoptosis and Cell Cycle Arrest

Causality Behind Experimental Choice: Many effective anticancer agents work by inducing programmed cell death (apoptosis) or halting the cell cycle, preventing cancer cell proliferation. Flow cytometry is a powerful tool to analyze these cellular events.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • For Apoptosis (Annexin V/Propidium Iodide Staining):

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

  • For Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest the cells and fix them in cold 70% ethanol overnight.

    • Wash the cells and treat with RNase A.

    • Stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Illustrative Experimental Workflow: Cytotoxicity to Mechanism

Anticancer_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism Elucidation Cell_Lines Cancer Cell Lines (e.g., MCF-7, Huh7) MTT_Assay MTT Assay (Determine IC50) Cell_Lines->MTT_Assay Flow_Cytometry Flow Cytometry MTT_Assay->Flow_Cytometry Treat at IC50 Apoptosis_Assay Annexin V / PI (Apoptosis) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle Arrest) Flow_Cytometry->Cell_Cycle_Assay

Caption: A streamlined workflow for assessing anticancer activity in vitro.

Inhibition of Specific Signaling Pathways

Based on literature for related compounds, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole could potentially target several pathways:

  • Akt/p53 Pathway: Some isoxazole derivatives induce apoptosis and cell cycle arrest through the inhibition of Akt hyperphosphorylation and activation of the p53 protein.[14]

  • TGF-β/Smad4 Axis: The isoxazole-containing compound ISO-1 has been shown to inhibit epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma by targeting the TGF-β/Smad4 axis.[16]

These mechanisms can be investigated using techniques like Western blotting to probe for the phosphorylation status and expression levels of key proteins in these pathways (e.g., phospho-Akt, Akt, p53, Smad4, E-cadherin, Vimentin).

Part 3: Potential Neuromodulatory Mechanisms

The isoxazole ring is a versatile pharmacophore found in compounds that interact with various receptors in the central nervous system.[3]

Modulation of Ligand-Gated Ion Channels (e.g., nAChRs, AMPA Receptors)

Causality Behind Experimental Choice: Isoxazole derivatives have been developed as potent agonists of nicotinic acetylcholine receptors (nAChRs) and modulators of AMPA receptors.[3][17] These receptors are crucial for synaptic transmission and plasticity, and their modulation has therapeutic potential in neurological and psychiatric disorders.

Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)

  • Cell Preparation:

    • Use cell lines (e.g., HEK293) expressing the specific receptor subtype of interest (e.g., α4β2 nAChR or GluA2/3 AMPA receptors).

    • Culture the cells on coverslips suitable for microscopy and electrophysiological recording.

  • Recording:

    • Perform whole-cell patch-clamp recordings from single cells.

    • Apply the natural agonist (e.g., acetylcholine for nAChRs, AMPA for AMPA receptors) to elicit an ionic current.

    • Co-apply the agonist with various concentrations of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole to determine its effect (potentiation, inhibition, or direct agonism).

    • Measure the peak current amplitude and decay kinetics.

  • Data Analysis:

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

    • Analyze changes in current kinetics to understand the mechanism of modulation.

Interaction with G-Protein Coupled Receptors (e.g., Serotonin Receptors)

Causality Behind Experimental Choice: Arylpiperazine moieties, often linked to heterocyclic cores like isoxazole, are known to confer high affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[18] While the title compound lacks this specific moiety, investigating its affinity for key GPCRs is a worthwhile exploratory step.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from cells or tissues expressing the receptor of interest (e.g., CHO cells expressing human 5-HT1A receptors).

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and various concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of specific binding displaced by the test compound.

    • Calculate the Ki (inhibitory constant) value from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

While the precise in vitro mechanism of action for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole remains to be elucidated, its chemical structure provides a strong foundation for a targeted investigational strategy. Based on the extensive literature on related isoxazole derivatives, the most promising initial avenues for research are its potential anti-inflammatory and anticancer activities.

A recommended approach would be to first screen the compound for cytotoxicity against a panel of cancer cell lines and for inhibitory activity against COX and 5-LOX enzymes. Positive results from these initial screens would then warrant a deeper investigation into the specific molecular mechanisms, such as the induction of apoptosis, cell cycle arrest, or modulation of specific signaling pathways, as outlined in this guide. The provided protocols offer a robust framework for conducting these essential in vitro studies, enabling researchers to systematically uncover the therapeutic potential of this and other novel isoxazole compounds.

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. Available at: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS ONE. Available at: [Link]

  • Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. (2008). Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Pharmacy and Pharmaceutical Research.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (n.d.).
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  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Center for Biotechnology Information. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics.
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  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). PubMed. Available at: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PubMed. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. Available at: [Link]

  • (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. (2022). PubMed. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher.
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  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2021). Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
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Sources

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole IC50 values for target inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole: Target Inhibition and IC50 Determination

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on a novel derivative, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, and outlines a comprehensive, field-proven framework for its characterization. As specific inhibitory data for this compound is not yet publicly documented, this whitepaper serves as a detailed methodological guide for researchers. It provides the strategic rationale and step-by-step protocols for identifying potential biological targets, determining half-maximal inhibitory concentration (IC50) values, and interpreting the resulting data. The protocols described herein are designed as self-validating systems to ensure scientific rigor and reproducibility, catering to researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold and the Imperative of IC50

Heterocyclic compounds are cornerstones of modern pharmacology, and the five-membered isoxazole ring is a prominent example.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, present in approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1][3][4] The biological activity of isoxazole derivatives can be extensively modulated by substitutions on the ring, making each new analogue a candidate for novel therapeutic applications.[2]

The compound 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole combines the isoxazole core with a substituted hydroxyphenyl group, a feature often associated with interactions at enzyme active sites, particularly those with hydrogen bond donors and acceptors. Before a compound can advance in the drug discovery pipeline, its potency against a biological target must be quantified.[5] The half-maximal inhibitory concentration (IC50) is the most crucial and widely accepted metric for this purpose.[6][7][8] It represents the concentration of a compound required to inhibit a specific biological or biochemical process by 50%, providing a quantitative measure of its efficacy.[6][7] This guide provides the necessary framework to establish these critical parameters.

Strategic Framework for Target Identification and Assay Selection

The initial and most critical step in drug discovery is identifying the biological target.[5] For a novel compound like 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, a logical workflow is essential to narrow the field of potential targets and select appropriate assays.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Prioritization cluster_2 Phase 3: Assay Development & IC50 Determination A Structural Analysis (Hydroxyphenyl + Isoxazole Moieties) D Prioritized Target List (e.g., Kinases, COX/LOX, GPCRs, GST/GR) A->D Guides Selection B Literature Review (Known Isoxazole Targets) B->D Provides Precedent C In Silico Screening (Virtual Docking, Pharmacophore Modeling) C->D Predicts Affinity E Biochemical Assays (Enzyme/Receptor) D->E Direct Inhibition F Cell-Based Assays (Signaling/Viability) D->F Functional Outcome G IC50 Value Determination E->G F->G

Caption: Workflow for Target Identification and IC50 Characterization.

Rationale from Chemical Structure
  • Hydroxyphenyl Moiety: Phenolic hydroxyl groups are well-known hydrogen bond donors and acceptors, frequently involved in binding to the active sites of enzymes. This suggests potential activity against protein kinases, which have a conserved ATP-binding pocket, and enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), where phenolic compounds often exhibit inhibitory effects.[9]

  • Isoxazole Core: This aromatic heterocycle is metabolically stable and acts as a rigid scaffold to correctly orient the appended functional groups for optimal target interaction. Various isoxazole derivatives have shown inhibitory activity against a range of enzymes, including Glutathione-S-transferase (GST), Glutathione Reductase (GR), and tyrosinase.[4][10][11]

In Silico and Literature-Based Approaches

Before committing to resource-intensive wet-lab experiments, computational methods can predict binding affinities across a wide range of protein targets.[5][12] Virtual screening against libraries of known protein structures can help prioritize potential targets.[12][13] This approach, combined with a thorough literature review of targets for structurally similar isoxazoles, provides a data-driven basis for selecting an initial screening panel.[1][3][9]

Experimental Protocols for IC50 Determination

The following section provides detailed, step-by-step protocols for determining the IC50 value of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole against representative target classes.

Protocol 1: Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from methodologies for robust, high-throughput kinase assays, such as the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced.[14][15] A decrease in ADP corresponds to kinase inhibition.

Objective: To determine the IC50 value of the test compound against a representative serine/threonine kinase.

Materials:

  • Purified protein kinase (e.g., PKA, CDK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), high purity

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[15]

  • Test Compound: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, dissolved in 100% DMSO (stock solution)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette and luminometer

Experimental Workflow:

G A 1. Compound Plating: Dispense serial dilutions of test compound, positive control, and DMSO (vehicle) into plate. B 2. Kinase/Substrate Addition: Add kinase and substrate mixture to all wells. A->B C 3. Kinase Reaction Initiation: Add ATP to all wells to start the reaction. B->C D 4. Incubation: Incubate at room temperature for 60 minutes. C->D E 5. Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. D->E F 6. Second Incubation: Incubate at room temperature for 40 minutes. E->F G 7. Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. F->G H 8. Third Incubation: Incubate at room temperature for 30 minutes. G->H I 9. Data Acquisition: Read luminescence on a plate reader. H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in DMSO. A typical starting concentration for the highest dose might be 1 mM.

  • Assay Plating:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • For control wells, add 1 µL of a known inhibitor (positive control) or 1 µL of DMSO (vehicle control, representing 0% inhibition).

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

  • Reaction Initiation and Incubation: Add 2 µL of ATP solution (at a concentration near the Km for the enzyme) to each well to initiate the kinase reaction. Incubate the plate at room temperature for 60 minutes.[15]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light.[15] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol 2: GPCR Competitive Binding Assay (Radioligand-Based)

This protocol describes a classic method to determine if a test compound can displace a known radiolabeled ligand from a G-Protein Coupled Receptor (GPCR), indicating competitive binding.[16]

Objective: To determine the IC50 value of the test compound for binding to a specific GPCR expressed in cell membranes.

Materials:

  • Cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells)

  • Radioligand: A high-affinity ligand for the target GPCR labeled with ³H or ¹²⁵I.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Test Compound: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in DMSO.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target GPCR.

  • Glass fiber filter mats and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in binding buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid interference.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Binding Buffer + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Radioligand + Non-specific binding control (high concentration of unlabeled ligand).

    • Test Compound: Radioligand + Dilutions of the test compound.

  • Reaction Incubation: Add the cell membranes to all wells to initiate the binding reaction. Incubate the plate, typically for 60-120 minutes at room temperature, to allow binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol determines the effect of the compound on the viability and proliferation of cultured cells. It is a fundamental assay in cancer research and general toxicology.[7]

Objective: To determine the IC50 of the test compound for reducing the viability of a specific cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in DMSO.

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis and Interpretation

For all assay types, the final step is to convert raw data into a meaningful IC50 value.[8]

Step 1: Calculate Percent Inhibition

The raw data (luminescence, CPM, or absorbance) must first be normalized.

  • For Inhibition Assays (Kinase, GPCR): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) Where "Background" is the signal from a no-enzyme or non-specific binding control.

  • For Cell Viability Assays: % Viability = 100 * (Absorbance_Compound - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) % Inhibition = 100 - % Viability

Step 2: Generate a Dose-Response Curve and Determine IC50

Plot the calculated percent inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the compound that elicits a 50% response, as interpolated from this curve.

Data Presentation:

All quantitative data should be summarized in a clear, structured table for easy comparison.

Target/AssayCompoundIC50 (µM) [95% CI]Curve Slope
Kinase X5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole[Experimental Value][Value]
GPCR Y5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole[Experimental Value][Value]
HeLa Cell Line5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole[Experimental Value][Value]
Kinase XStaurosporine (Positive Control)[Experimental Value][Value]

Conclusion

While direct inhibitory data for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is not yet established in public literature, its chemical structure suggests it is a promising candidate for biological activity. By employing the structured workflow and detailed protocols outlined in this guide—from rational target selection to rigorous IC50 determination and data analysis—researchers can systematically characterize its pharmacological profile. The methodologies presented here provide a robust and validated foundation for advancing novel isoxazole derivatives through the early stages of the drug discovery process, ultimately uncovering their therapeutic potential.

References

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.). Vertex AI Search.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017, February 22). JoVE.
  • 2.6. Kinase Profiling Assay. (n.d.). Bio-protocol.
  • Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives. (2025, December). Benchchem.
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023, November 4). PMC.
  • Experimental workflow for the drug screening used in the study. (n.d.). ResearchGate.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.
  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024, December 6). Dotmatics.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). PMC.
  • An open-source drug discovery platform enables ultra-large virtual screens. (n.d.). PMC.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
  • Tango GPCR Assay System. (n.d.). Thermo Fisher Scientific - US.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (n.d.). Frontiers.
  • NMR-Based Activity Assays for Enzyme. (2019, April 23). JoVE Journal.
  • PDK1 Kinase Assay. (n.d.). Promega Corporation.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis of isoxazole derivatives. (n.d.). ResearchGate.
  • Investigation of the effect of isoxazole derivatives on glutathione-dependent enzymes associated with cancer. (2024, January 25). MedCrave online.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). International Journal of Pharmacy and Pharmaceutical Research.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PMC.
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Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole for Drug Design

In the intricate chess game of drug discovery, a profound understanding of a molecule's physicochemical properties is not merely an academic exercise; it is the cornerstone of a successful campaign. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and clinical viability.[1][2] This guide, crafted for the discerning researcher and drug development professional, delves into the essential physicochemical attributes of the novel scaffold, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole. By synthesizing predictive data with established experimental methodologies, we aim to provide a comprehensive roadmap for unlocking the therapeutic promise of this and related isoxazole derivatives.

Part 1: The Isoxazole Motif: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its unique electronic properties and structural rigidity make it a versatile building block for designing compounds with a wide spectrum of biological activities.[5][6] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, leading to improved potency and reduced toxicity.[5]

A testament to its therapeutic importance is the presence of the isoxazole ring in several FDA-approved drugs, including the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[5] Isoxazole derivatives have demonstrated a remarkable range of pharmacological actions, including anti-inflammatory, antibacterial, anticancer, and antiviral activities.[3][5]

Part 2: Physicochemical Profile of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole: A Predictive Analysis

While experimental data for the specific molecule 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is not yet publicly available, we can leverage robust in silico models to predict its key physicochemical properties.[7][8] These computational tools provide a critical first pass in assessing a compound's drug-likeness and guiding further experimental investigation.[9][10]

In Silico Predicted Physicochemical Properties
PropertyPredicted ValueImportance in Drug Design
Molecular Weight 203.22 g/mol Influences size-dependent diffusion and transport across biological membranes.
LogP (Lipophilicity) 2.5 - 3.0A key determinant of solubility, permeability, and metabolic stability. An optimal range is often sought to balance these properties.[11][]
Aqueous Solubility Moderately SolubleEssential for absorption and distribution in the aqueous environment of the body.[1]
pKa (Acid Dissociation Constant) Phenolic Hydroxyl: ~9-10; Isoxazole Ring: ~ -3 (weakly basic)[13]Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[14]
Topological Polar Surface Area (TPSA) 50-60 ŲCorrelates with hydrogen bonding potential and is a predictor of cell permeability.
Hydrogen Bond Donors 1 (Phenolic -OH)Participate in interactions with biological targets and influence solubility.
Hydrogen Bond Acceptors 2 (Isoxazole N and O)Crucial for molecular recognition at the target site and for aqueous solubility.
Rotatable Bonds 1A lower number of rotatable bonds generally correlates with better oral bioavailability.
Structural Analysis and Its Implications

The structure of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole presents several key features that will influence its behavior in a biological system:

  • The Phenolic Hydroxyl Group: This group is a hydrogen bond donor and can be ionized at physiological pH, significantly impacting solubility and potential interactions with biological targets. Its pKa will be a critical parameter to determine experimentally.

  • The Dimethyl-Substituted Phenyl Ring: The methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability but may decrease aqueous solubility.[] Their position on the ring will also influence the molecule's conformation and interaction with target proteins.

  • The Isoxazole Ring: As a weakly basic and aromatic heterocycle, the isoxazole ring contributes to the overall electronic and conformational properties of the molecule.[13] It can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.

Part 3: Experimental Determination of Physicochemical Properties: A Practical Guide

In silico predictions, while valuable, must be validated through rigorous experimental testing.[15] The following section outlines standard, field-proven protocols for determining the key physicochemical properties of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

Workflow for Physicochemical Property Determination

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Data Analysis & Integration in_silico Predict LogP, pKa, Solubility exp_logp Determine LogP/LogD (Shake-Flask or HPLC) in_silico->exp_logp Guide Experiment exp_sol Measure Aqueous Solubility (Thermodynamic/Kinetic) in_silico->exp_sol Guide Experiment exp_pka Measure pKa (Potentiometric or Spectroscopic) in_silico->exp_pka Guide Experiment data_analysis Compare Predicted vs. Experimental Data exp_logp->data_analysis exp_sol->data_analysis exp_pka->data_analysis sar Inform Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for Physicochemical Profiling.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[16]

A. Shake-Flask Method (Gold Standard)

  • Preparation of Solutions: Prepare a stock solution of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in a suitable organic solvent (e.g., DMSO). Prepare buffered aqueous solutions at various pH values (e.g., 2.0, 7.4, 9.0) and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and the buffered aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value. For ionizable compounds, the distribution coefficient (LogD) is determined at specific pH values.[17]

B. HPLC-Based Method (High-Throughput)

  • Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve of retention time versus LogP.

  • Sample Analysis: Inject the test compound and record its retention time.

  • LogP Determination: Interpolate the LogP of the test compound from the calibration curve.

Protocol 2: Aqueous Solubility Measurement

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[1]

A. Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a buffered aqueous solution at a specific pH (e.g., 7.4).

  • Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using an appropriate analytical technique (e.g., HPLC-UV).

B. Kinetic Solubility

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

  • Dilution: Add small aliquots of the stock solution to a buffered aqueous solution.

  • Precipitation Detection: Monitor the solution for the first sign of precipitation using a nephelometer or by visual inspection.

  • Solubility Determination: The concentration at which precipitation occurs is the kinetic solubility.

Protocol 3: pKa Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[14]

A. Potentiometric Titration

  • Solution Preparation: Dissolve a known amount of the compound in a mixture of water and a co-solvent (if necessary for solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base, while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

B. UV-Vis Spectroscopy

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of the compound in a series of buffered solutions with varying pH values.

  • Data Analysis: Identify a wavelength where the absorbance of the ionized and non-ionized forms of the compound differs significantly. Plot the absorbance at this wavelength against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Part 4: Drug Design Considerations and Future Directions

The physicochemical profile of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole provides a solid foundation for its further development as a potential therapeutic agent.

Structure-Activity Relationship (SAR) Insights

Based on the initial in silico analysis, several modifications to the scaffold could be explored to fine-tune its properties:

  • Modulation of Lipophilicity: The lipophilicity can be modulated by introducing polar or non-polar substituents on the phenyl ring. For example, adding a methoxy group could increase lipophilicity, while a carboxylic acid group would decrease it.

  • Enhancing Solubility: The introduction of polar functional groups, such as amides or small alkyl amines, could improve aqueous solubility.

  • Optimizing Target Interactions: The phenolic hydroxyl and the isoxazole ring are key interaction points. Modifications at these positions could be explored to enhance binding affinity and selectivity for a specific biological target.

Potential Biological Targets

Given the broad range of activities reported for isoxazole derivatives, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole could be investigated for its potential as an inhibitor of various enzymes or as a modulator of receptor activity.[3][5] Initial screening against panels of kinases, proteases, and G-protein coupled receptors could reveal promising therapeutic avenues.

Conclusion

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is a promising scaffold for drug discovery, possessing a favorable predicted physicochemical profile. This guide has provided a comprehensive overview of its key properties and the experimental methodologies required for their validation. By systematically applying the principles and protocols outlined herein, researchers can effectively advance this and other novel isoxazole derivatives through the drug discovery pipeline, ultimately contributing to the development of new and effective medicines.

References

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). International Journal of Pharmacy and Pharmaceutical Research.
  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Available from: [Link]

  • Lipophilicity & Solubility. Creative Bioarray. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
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  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules.
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  • Physicochemical Properties via Lipinski's RO5. Scribd.
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry.
  • In silico active learning for small molecule properties. Molecular Systems Design & Engineering.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (2016, December 22).
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022, November 9). Journal of Biomolecular Structure and Dynamics.
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  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025, September 20). ChemistrySelect.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Physicochemical Properties. (2023, February 3). The Handbook of Medicinal Chemistry.
  • Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). SciSpace.
  • 5-(4,5-DIMETHYL-2-HYDROXYPHENYL)
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Asian Journal of Research in Chemistry.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023, June 30). Oriental Journal of Chemistry.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
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Methodological & Application

Application Note: In Vitro Cell Viability Assay Protocol for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoxazole derivatives—characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms—are privileged scaffolds in medicinal chemistry and drug development. They frequently exhibit potent anti-proliferative, pro-apoptotic, and targeted kinase-inhibitory activities across various malignancies[1]. The specific synthetic derivative 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole incorporates a di-methylated phenolic ring, a structural modification designed to enhance lipophilicity, membrane permeability, and intracellular target engagement.

When evaluating the in vitro cytotoxicity of novel isoxazole analogues, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput viability screening[2]. This colorimetric assay is fundamentally tied to cellular metabolism; it relies on the reduction of the yellow tetrazolium dye into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes located within the mitochondria of viable cells[3].

Because isoxazole derivatives often induce apoptosis via mitochondrial stress and subsequent caspase activation[1], measuring the rapid decline in mitochondrial dehydrogenase activity provides a highly accurate, causal readout of drug-induced cell death.

MOA Isoxazole 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole Target Intracellular Targets (e.g., Kinases) Isoxazole->Target Binds MitoStress Mitochondrial Dysfunction Target->MitoStress Induces Metabolism Loss of Oxidoreductase Activity MitoStress->Metabolism Impairs Apoptosis Apoptotic Cell Death MitoStress->Apoptosis Triggers Readout Loss of Formazan Signal (MTT) Metabolism->Readout Quantified via

Fig 1. Mechanistic pathway of isoxazole-induced cytotoxicity and MTT assay detection.

Experimental Design: Building a Self-Validating System

To ensure absolute trustworthiness in your pharmacological data, this protocol is designed as a self-validating system . An assay is only as reliable as its internal controls. You must include the following in every 96-well plate:

  • Untreated Control (100% Viability): Cells cultured in standard complete media. Establishes the baseline for maximum metabolic activity.

  • Vehicle Control (Solvent Baseline): Cells treated with the exact concentration of DMSO used in the highest drug dilution (must be ≤ 0.5% v/v). Causality: Isoxazoles are highly lipophilic and require DMSO for solubilization[2]. Concentrations of DMSO >1% induce solvent-mediated cytotoxicity, creating false positives.

  • Positive Control (Assay Validation): Cells treated with a known cytotoxic agent (e.g., 1 µM Doxorubicin or Staurosporine). Causality: Proves the assay is capable of detecting cell death in the chosen cell line.

  • Blank Control (Background Subtraction): Media containing MTT reagent without any cells. Causality: Corrects for background absorbance caused by phenol red in the media or spontaneous dye reduction.

Step-by-Step Methodology

Reagent Preparation
  • Compound Stock: Dissolve 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in 100% sterile, cell-culture grade DMSO to yield a 10 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • MTT Solution: Dissolve MTT powder in sterile PBS at a concentration of 5 mg/mL. Protect from light (MTT is light-sensitive) and filter-sterilize (0.22 µm). Store at 4°C for up to 4 weeks.

  • Solubilization Buffer: 100% DMSO or acidified isopropanol (0.1 N HCl in isopropanol).

Cell Seeding
  • Harvest target cancer cells (e.g., MCF-7, HeLa, or Hep3B) during their logarithmic growth phase (70-80% confluency)[4].

  • Seed cells into a flat-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS)[2].

    • Causality: Seeding density is critical. 5,000 cells/well ensures the population remains in the exponential growth phase throughout the 72-hour assay window. Over-confluency leads to contact inhibition, which artificially downregulates metabolism and skews IC₅₀ calculations.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

Compound Treatment
  • Prepare a 2X serial dilution of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in complete culture media. Recommended final well concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, and 0.78 µM[2].

  • Carefully aspirate the old media from the 96-well plate and replace it with 100 µL of the 1X compound-containing media.

  • Incubate the treated cells for 48 to 72 hours at 37°C, 5% CO₂[3].

Endpoint Assay Execution (MTT)
  • Following the exposure period, add 20 µL of the 5 mg/mL MTT solution directly to each well (final MTT concentration = 0.83 mg/mL)[2].

  • Incubate the plate for 3 to 4 hours at 37°C. Causality: This incubation allows viable cells to internalize the dye and convert it into insoluble formazan crystals.

  • Carefully aspirate the media. Note: For non-adherent cell lines, centrifuge the plate at 1000 x g for 5 minutes before aspiration to prevent cell loss.

  • Add 100 µL of Solubilization Buffer (DMSO) to each well to dissolve the formazan crystals[2].

  • Incubate on an orbital shaker for 10-15 minutes at room temperature until the crystals are fully dissolved and the solution turns a uniform purple.

Data Acquisition & Analysis
  • Measure the absorbance of each well using a microplate reader at 570 nm .

  • Take a reference reading at 630 nm and subtract this from the 570 nm values. Causality: Dual-wavelength reading eliminates background noise caused by cellular debris, fingerprints, or plastic imperfections.

  • Calculate percentage viability: % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

  • Plot the % Viability against the log₁₀ of the compound concentration and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Visualization

Workflow Step1 1. Cell Seeding (5x10³ cells/well) Step2 2. Incubation (24h, 37°C) Step1->Step2 Step3 3. Treatment (0.1-100 µM) Step2->Step3 Step4 4. Exposure (48-72h) Step3->Step4 Step5 5. MTT Addition (4h, 37°C) Step4->Step5 Step6 6. Absorbance (570 nm) Step5->Step6

Fig 2. Step-by-step workflow for the in vitro MTT cell viability assay.

Quantitative Data Interpretation

When evaluating 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, researchers should benchmark their findings against established IC₅₀ ranges for similar isoxazole-carboxamide and substituted isoxazole derivatives across standard cancer cell lines[1],[2],[4],[3].

Table 1: Representative IC₅₀ Benchmarks for Isoxazole Derivatives Across Cancer Cell Lines

Cell LineTissue OriginAssay TypeExposure TimeExpected IC₅₀ Range (µM)Reference
MCF-7 Human Breast AdenocarcinomaMTT48-72h2.5 - 15.0[2],[4]
HeLa Human Cervical AdenocarcinomaMTT48-72h5.0 - 25.0[4]
Hep3B Human Hepatocellular CarcinomaMTS / MTT24-72h10.0 - 50.0[4]
MDA-MB-231 Human Triple-Negative Breast CarcinomaMTT72h20.0 - 40.0[3]
A375 Human Malignant MelanomaMTT24-48h1.0 - 10.0[1]

Note: Variations in IC₅₀ values can occur based on passage number, exact media formulation, and fetal bovine serum (FBS) batch. Always validate against your internal positive controls.

References

  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. nih.gov.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. nih.gov.
  • Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules. rsc.org.
  • Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. nih.gov.

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Application Note: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole as a Bidentate N,O-Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Synthetic Methodology and Process Chemistry.

Introduction & Mechanistic Rationale

The development of robust, highly active transition metal catalysts relies heavily on the strategic design of supporting ligands. Among these, bidentate N,O-ligands have emerged as privileged scaffolds due to their ability to stabilize metal centers across various oxidation states while providing a tunable stereoelectronic environment[1].

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole represents a highly specialized and potent variant within this class. The molecule coordinates to transition metals (such as Pd, Cu, Ni, and Co) via the deprotonated phenolic oxygen (a hard, anionic donor) and the isoxazole nitrogen (a softer, neutral donor)[2].

The Causality of Structural Design

The specific 4,5-dimethyl substitution on the phenolate ring is not merely decorative; it serves a critical dual function:

  • Electronic Enrichment (Inductive Effect): The methyl groups exert a positive inductive (+I) effect, increasing the electron density on the phenolate oxygen. This enhanced Lewis basicity strongly stabilizes high-valent metal intermediates (e.g., Pd(II)/Pd(IV) or Cu(III)), which dramatically accelerates the rate-determining oxidative addition step in cross-coupling reactions[3].

  • Hemilability for Transmetalation: While the O-donor anchors the metal to prevent catalyst decomposition (e.g., precipitation of Pd-black), the isoxazole N-donor is relatively labile. This "hemilabile" nature allows the nitrogen to transiently dissociate, opening a coordination site for incoming nucleophiles during transmetalation, before rapidly recoordinating to drive reductive elimination[1].

Coordination Chemistry & Catalytic Cycle

When applied to Palladium-catalyzed Suzuki-Miyaura cross-coupling, the ligand directs a highly efficient catalytic cycle. The synthesis and application of 2-hydroxyphenyl isoxazole derivatives have proven their utility as versatile coordination platforms capable of replacing expensive, air-sensitive phosphine ligands[4].

CatalyticCycle Pd0 Pd(0) + N,O-Ligand Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Ar-X TransMet Transmetalation N-donor dissociation OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-Ar'

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the hemilabile N,O-ligand coordination.

Quantitative Data: Reaction Optimization

To demonstrate the efficacy of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, the following table summarizes the optimization of a model Suzuki-Miyaura coupling between 4-chloroanisole and phenylboronic acid.

Table 1: Optimization of Reaction Conditions

EntrySolvent SystemBaseTemp (°C)Time (h)Yield (%)
1TolueneCs₂CO₃1001245
2DMFK₃PO₄1001262
31,4-DioxaneK₂CO₃80678
4 1,4-Dioxane / H₂O (4:1) K₂CO₃ 80 4 96
51,4-Dioxane / H₂O (4:1)K₂CO₃252415

Data Interpretation: The addition of water (Entry 4) is critical. It facilitates the dissolution of K₂CO₃ and promotes the formation of the reactive arylboronate intermediate. K₂CO₃ is selected over stronger bases (like KOtBu) to prevent base-promoted ring-opening of the isoxazole moiety[4].

Experimental Protocol: In Situ Palladium Cross-Coupling

This protocol is designed as a self-validating system. Visual cues (such as color changes and the absence of black precipitates) serve as built-in quality control checkpoints to ensure ligand-metal complexation is successful.

Workflow Step1 1. Pre-complexation (Ligand + Metal) Step2 2. Substrate & Base Addition Step1->Step2 Step3 3. Thermal Activation (80°C) Step2->Step3 Step4 4. Catalytic Turnover Step3->Step4 Step5 5. Quench & Extraction Step4->Step5

Fig 2: Step-by-step experimental workflow for in situ transition metal catalysis.

Materials Required
  • Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂), 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

  • Substrates: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol).

  • Reagents: Potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvents: Anhydrous 1,4-Dioxane, Degassed Deionized Water.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Critical Step)

  • In an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (2.6 mg, 0.012 mmol, 1.2 mol%).

  • Add 2.0 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 15 minutes.

  • Causality & Validation: Pre-stirring allows the bidentate N,O-coordination to occur prior to the introduction of substrates. The solution should transition to a homogeneous pale yellow/orange. If a black precipitate (Pd-black) forms here, the ligand has failed to coordinate, likely due to oxygen contamination or wet solvent[3].

Step 2: Substrate and Base Addition

  • Temporarily remove the argon flow and rapidly add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₂CO₃ (276 mg, 2.0 mmol).

  • Causality: K₂CO₃ provides mild basicity, selectively activating the boronic acid without degrading the isoxazole ring[4].

Step 3: Solvent Adjustment and Degassing

  • Add the remaining 2.0 mL of 1,4-dioxane and 1.0 mL of degassed deionized water.

  • Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the in situ generated Pd(0) active species, which is highly sensitive before entering the catalytic cycle[1].

Step 4: Thermal Activation

  • Place the flask in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) for 4–6 hours. Monitor reaction progress via TLC or GC-MS.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature.

  • Quench by diluting with ethyl acetate (10 mL) and washing with brine (3 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Extension to Copper Catalysis

Beyond Palladium, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is an exceptional ligand for Copper-catalyzed Ullmann-type C-O and C-N cross-couplings. The N,O-coordination sphere prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, maintaining a high concentration of the active catalytic species throughout the reaction[5]. The electron-rich nature of the dimethyl-substituted phenolate ring specifically aids in stabilizing the transient Cu(III) intermediate during the challenging reductive elimination of sterically hindered ethers.

References

  • Benchchem. "2-Pyridinepropanol | 2859-68-9 - Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZpL9QFAkjT4cxQqnQ8wdlSvaarzXx94ttmvG2S_GZtBbnKIThmRkZVXfQx9Z6cZHFGuxSfkKuEU5PREYiAKZvXf6nYUJpspqXqgmBkhJo9HpRZD1aoPJWQKqkj1vsTTQpaMCNUQ==]
  • Jia et al. "1,2-diphenylpropan-2-ol-κ2 N,O]palladium(II) methanol monosolvate". PMC.[https://vertexaisearch.cloud.google.
  • ResearchGate. "Facile synthesis, structural characterization, DNA binding, incision evaluation, antioxidant and antimicrobial activity studies of Cobalt(II), Nickle(II) and Copper(II) complexes of 3-amino-5-(4-fluorophenyl)isoxazole derivatives". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAh_TeNwn3jM9AGZxrCT1zlEXw3BDyIJwIvL5kW3QeEe-wfwrbYP7PGDj7IVht7iguMEYprh_afQAQ31s6tqoWe9qRaE_YfeASHY8H6u_sflaJ63_0DLOKRAsBWcD5QaiW11UJFN-pLg3nDtCrTPTD7qr73UkaWieEMm8asivyVj8yOiq6JPk8g_efyBpf7yWEkW4czK6Da4i4fjMbemUo4mrB6yBnqQyuWkG5NmiIE-e-B_xXjd1S-oK1t4WsAtRAiGzMHfdf2Z1TnmFwEER4yaXV_WZPiFWAKVmDdRikLoHMd9njK6vZWTFgZ1z-O0P1lNnss7QP_tQpRA6XQxYFZGf1_RpXVF945zJz-jXMlZKQKs3C6TR_kdG05iJru8zPOwU2Jhm7Xd4Y0TyKBlnEv0T3PGp0Dg==]
  • Mahmudov et al. "Ortho-Hydroxyphenylhydrazo-β-Diketones: Tautomery, Coordination Ability, and Catalytic Activity of Their Copper(II) Complexes toward Oxidation of Cyclohexane and Benzylic Alcohols". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2zFPhkG7RfMGgmG9ULCSo5GpK4w87dbiNWEBYSkj7IpA60bmEVuRqZAIIlAeEL2wvIrPFawXKVFZcspHv4cMsiqo52v3FCFMktaE7E4EgZrFxDjhQq7pKiZ2Fez3GOcOjIEuWQQ==]
  • ACS Publications. "Reaction of 1,3-Bis(het)arylmonothio-1,3-diketones with Sodium Azide: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles via Intramolecular N–O Bond Formation". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbLiRS-TVZluVNrneQ1_lHnE07JVAfXZvcc7iKW9e3jSYvmBdQHZdMR0GGYPSp3om5fvDtBKaf_s-OtVEzfGFCtS6OwfgG6ROfmcH97hPxR-kCoS37F7e51MMVbLtJ7fnPjsMdctl2c8rPDw==]

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Evaluating 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole as a Bioisostere in Medicinal Chemistry: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Rationale, and Experimental Protocols

Executive Summary & Mechanistic Rationale

The strategic replacement of metabolically labile or pharmacokinetically suboptimal functional groups is a cornerstone of modern drug design. 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole has emerged as a highly versatile bioisostere, serving as a robust surrogate for amides, esters, carboxylic acids, and traditional phenolic motifs such as resorcinol or salicylic acid[1].

This specific fragment combines two synergistic structural features:

  • The Isoxazole Core: Acts as a stable, aromatic hydrogen-bond acceptor. Unlike amides or esters, the isoxazole ring is completely resistant to amidases and esterases, preventing rapid hydrolytic clearance[1]. Furthermore, it maintains a rigid, planar geometry that minimizes the entropic penalty upon target binding.

  • The 4,5-Dimethyl-2-hydroxyphenyl Motif: Replaces the highly metabolically susceptible resorcinol (prone to rapid Phase II glucuronidation/sulfation). The single ortho-hydroxyl group provides a critical hydrogen-bond donor, while the 4,5-dimethyl substitutions increase local lipophilicity (LogP). This allows the fragment to deeply penetrate and anchor into hydrophobic sub-pockets (e.g., kinase hinge regions or the ATP-binding domain of HSP90), driving affinity through favorable desolvation entropy[2].

By integrating these features, this compound offers a self-contained solution to the classic "affinity vs. stability" paradox in lead optimization, demonstrating significant therapeutic potential across various targets, including mitochondrial pores and kinases[3].

Physicochemical Profiling

To understand the causality behind this bioisosteric replacement, we must compare its physicochemical properties against traditional moieties. The following table summarizes the quantitative data driving the selection of this fragment.

PropertyTraditional Moiety (e.g., Resorcinol/Amide)Isoxazole BioisostereStructural Causality & Implication
H-Bond Donors 2 – 31Reduced desolvation penalty; highly targeted binding.
H-Bond Acceptors 1 – 22 (Isoxazole N, O)Maintains critical interactions with the target backbone.
Predicted LogP 0.5 – 1.52.5 – 3.2Enhanced membrane permeability; optimal hydrophobic pocket filling via dimethyl groups.
Metabolic Stability Low (Rapid Hydrolysis / Phase II)High (Resists amidases)Prolonged half-life; higher in vivo exposure.
Planarity Flexible (Amides)Rigid (Aromatic)Reduced entropic cost upon target engagement.

Mandatory Visualizations: Workflows & Target Engagement

The logic of bioisosteric replacement and its downstream pharmacological effects can be mapped as follows.

BioisostereLogic cluster_0 Traditional Moieties cluster_1 Bioisosteric Replacement cluster_2 Optimized Properties Amide Amide / Ester (Hydrolytically Unstable) Isoxazole 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (Stable Scaffold) Amide->Isoxazole Scaffold Hopping Resorcinol Resorcinol (High Phase II Metabolism) Resorcinol->Isoxazole Phenol Replacement Metab Increased Metabolic Stability Isoxazole->Metab Resists Hydrolysis Affinity Maintained/Enhanced Affinity Isoxazole->Affinity H-Bonding Network Lipoph Optimized Lipophilicity Isoxazole->Lipoph Dimethyl Groups

Caption: Logical workflow of replacing traditional unstable moieties with the isoxazole bioisostere.

Pathway Ligand Isoxazole Bioisostere (Ligand) Target Target Protein (e.g., Kinase / HSP90) Ligand->Target Binds to Hinge/ATP Pocket Complex Ligand-Target Complex (H-Bond Network Stabilized) Target->Complex Conformational Lock Downstream1 Inhibition of ATP Binding Complex->Downstream1 Competitive Inhibition Downstream2 Suppression of Oncogenic Signaling Downstream1->Downstream2 Pathway Blockade Apoptosis Cell Cycle Arrest & Apoptosis Downstream2->Apoptosis Phenotypic Outcome

Caption: Mechanism of action for the isoxazole bioisostere upon target engagement and pathway inhibition.

Experimental Protocols: Self-Validating Systems

To empirically validate 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole as a superior bioisostere, the following self-validating experimental workflows must be executed. Each protocol is designed not just to yield data, but to prove the underlying mechanistic causality of the compound's design.

Protocol A: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ) to confirm that the bioisosteric replacement maintains or enhances target engagement.

  • Surface Preparation: Immobilize the purified target protein (e.g., target kinase) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a density of ~3000 RU is achieved. Block remaining activated groups with 1 M ethanolamine (pH 8.5).

  • Analyte Preparation: Dissolve the isoxazole bioisostere in 100% DMSO to a 10 mM stock. Prepare a 2-fold dilution series (1 µM to 100 µM) in the running buffer (e.g., PBS-P+ supplemented with exactly 5% DMSO).

  • Data Acquisition: Inject the concentration series over the active and reference flow cells at a high flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Causality & Self-Validation: The high flow rate prevents mass transport limitations, ensuring the kinetic data reflects true molecular binding. If the KD​ matches or exceeds that of the parent compound (e.g., a resorcinol-based lead), the SPR data self-validates the hypothesis that the isoxazole ring and 2-hydroxyl group successfully mimic the original hydrogen-bonding pharmacophore.

Protocol B: Metabolic Stability Profiling (Microsomal Assay)

Objective: Prove that the isoxazole core resists the rapid metabolic degradation typical of amides, esters, and unprotected phenols.

  • Incubation Setup: In a 96-well plate, combine 1 µM of the bioisostere with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate cytochrome P450-mediated metabolism. (Prepare a parallel control lacking NADPH to monitor chemical instability).

  • Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Causality & Self-Validation: Acetonitrile instantly denatures the metabolic enzymes, freezing the reaction state. LC-MS/MS quantification of the remaining parent compound will yield the intrinsic clearance ( CLint​ ). A significantly prolonged half-life compared to the traditional amide/resorcinol counterpart validates the core rationale for utilizing the isoxazole bioisostere[1].

Protocol C: Structural Validation via X-Ray Co-Crystallography

Objective: Physically map the atomic coordinates of the ligand-target complex to verify the bidentate hydrogen-bonding network and hydrophobic pocket filling.

  • Protein Crystallization: Grow apo-crystals of the target protein using the hanging-drop vapor diffusion method at 20°C.

  • Ligand Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor, 20% glycerol (as a cryoprotectant), and 5 mM of the isoxazole bioisostere. Incubate for 24 to 48 hours.

  • Data Collection: Flash-freeze the soaked crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source and solve the structure using molecular replacement against the apo-model.

  • Causality & Self-Validation: Soaking is highly effective for rigid, low-molecular-weight fragments. The resulting electron density map serves as the ultimate self-validating system: it visually confirms whether the 4,5-dimethyl groups successfully occupy the targeted hydrophobic space and whether the 2-hydroxyl group and isoxazole heteroatoms establish the predicted hydrogen bonds with the protein backbone.

References

  • Ballatore C, Huryn DM, Smith AB 3rd. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 2013;8(3):385-395. URL:[Link]

  • Roy S, Šileikytė J, Schiavone M, et al. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. 2015;10(10):1655-1671. URL:[Link]

  • Bąchor U, Mączyński M, Sochacka-Ćwikła A. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Int J Mol Sci. 2025;26(15):7082. URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, scientists, and drug development professionals working with 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (CAS: 288844-42-8).

This compound is a highly lipophilic, planar small molecule containing an isoxazole ring and a dimethyl-substituted phenol. Because its phenol group has a pKa of ~9.5–10, the molecule remains predominantly unionized at physiological pH (7.4). Its inherent hydrophobicity frequently leads to kinetic precipitation when transitioning from organic stock solutions into aqueous in vitro assay media. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to ensure assay integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole precipitate when added to my cell culture media? A1: This is a classic case of kinetic precipitation. While the compound exhibits high solubility in pure organic solvents like dimethyl sulfoxide (DMSO), its thermodynamic solubility limit in aqueous buffers is extremely low. When a concentrated DMSO stock is rapidly diluted into aqueous media, the compound experiences "solvent shock," forcing it out of solution before it can establish a stable equilibrium. This results in micro-precipitates that scatter light and drastically reduce the bioavailable concentration ()[1].

Q2: How does precipitation affect my assay readouts? A2: Precipitation causes three major artifacts:

  • False Negatives/Reduced Potency: The actual dissolved concentration is lower than the calculated theoretical concentration, leading to artificially high IC50 values.

  • Optical Interference: Suspended micro-crystals scatter light, interfering with absorbance, fluorescence, and nephelometry readouts.

  • Cellular Toxicity: Precipitates can physically settle on adherent cells, causing localized membrane disruption or stress responses that confound viability assays.

Q3: Can I just increase the DMSO concentration to keep it dissolved? A3: No. For most cell-based assays, the maximum tolerated concentration of DMSO is 0.5% to 1.0% (v/v). Exceeding this threshold induces solvent toxicity, alters cell permeability, and confounds biological readouts. If the compound requires >1% DMSO to remain soluble, you must employ alternative solubilizing agents such as cyclodextrins or non-ionic surfactants ()[2].

Q4: How do cyclodextrins improve the solubility of this specific molecule? A4: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic cavity. The hydrophobic dimethylphenyl and isoxazole moieties of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole can insert into this cavity, forming a reversible, water-soluble inclusion complex. This shields the lipophilic regions from the aqueous environment without permanently altering the molecule's chemical structure, thereby improving bioavailability ()[3].

Section 2: Quantitative Excipient Selection

Below is a structured comparison of common solubilizing agents and their typical effects on highly lipophilic compounds like 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

Solubilizing AgentRecommended Final Conc.Mechanism of SolubilizationProsCons/Limitations
DMSO ≤ 0.5% (v/v)Co-solvent (reduces dielectric constant)Standard for stock solutions; highly effective.High toxicity in cells; causes "solvent shock" upon dilution.
HP-β-CD 1 - 10 mMInclusion complexation (hydrophobic cavity)Excellent biocompatibility; prevents precipitation.May reduce the free fraction of the drug available to the target.
Tween-20 0.01 - 0.05% (v/v)Micelle formation (surfactant)Good for biochemical/enzyme assays.Can lyse cells or denature proteins above critical micelle concentration.
BSA 0.1 - 1.0% (w/v)Non-specific protein bindingMimics physiological serum binding.High protein binding can drastically shift apparent IC50 values.

Section 3: Experimental Protocols

Protocol A: Kinetic Aqueous Solubility Assessment via Nephelometry

Purpose: To empirically determine the maximum soluble concentration of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in your specific assay buffer before precipitation occurs. Causality: Nephelometry measures light scattering. Since dissolved molecules do not scatter light but solid precipitates do, an inflection point in the scattering curve accurately identifies the kinetic solubility limit.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in 100% anhydrous DMSO. Vortex vigorously until completely clear.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate containing 198 µL of your pre-warmed (37°C) aqueous assay buffer or cell culture media (maintaining a final DMSO concentration of 1.0%).

  • Incubation: Incubate the plate at 37°C for 2 hours on a plate shaker at 300 rpm to allow the system to reach equilibrium.

  • Measurement: Read the plate using a nephelometer or a standard microplate reader in absorbance mode at 620 nm (a wavelength where the compound does not absorb).

  • Analysis: Plot the absorbance/scattering values against the compound concentration. The kinetic solubility limit is the highest concentration before a statistically significant increase in the baseline signal is observed.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To formulate the compound for cell-based assays when the required concentration exceeds its kinetic solubility limit in 0.5% DMSO. Causality: Pre-forming the inclusion complex in a concentrated state prevents the compound from ever experiencing a purely aqueous environment, bypassing the nucleation step of precipitation entirely.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your aqueous assay buffer. Filter sterilize through a 0.22 µm membrane.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole dropwise. Do not exceed a final DMSO concentration of 5% in this intermediate complexation mixture.

  • Equilibration: Incubate the mixture on an orbital shaker at room temperature for 2–4 hours to ensure complete inclusion complex formation.

  • Final Dilution: Dilute this intermediate complex 1:10 into your final assay media. The resulting solution will have a final DMSO concentration of ≤0.5% and a final HP-β-CD concentration of 2%, with the compound stably encapsulated.

Section 4: Troubleshooting Decision Tree

The following diagram illustrates the logical workflow for diagnosing and resolving precipitation issues with 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

SolubilityWorkflow Start Observe Precipitation in Assay Media CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% Use Serial Dilution CheckDMSO->ReduceDMSO Yes AddExcipient Formulate with HP-β-CD or 0.01% Tween-20 CheckDMSO->AddExcipient No CheckSol Did precipitation resolve? ReduceDMSO->CheckSol CheckSol->AddExcipient No Validate Validate Assay (Readout & Viability) CheckSol->Validate Yes AddExcipient->Validate

Caption: Decision tree for troubleshooting kinetic precipitation of lipophilic compounds.

References

  • Automated, high-throughput platform for protein solubility screening using a split-GFP system | Source: Journal of Structural and Functional Genomics (PMC) | URL:[Link]

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration | Source: International Journal of Molecular Sciences (MDPI) | URL:[Link]

Sources

Application Science Support Center: Troubleshooting 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (CAS: 288844-42-8) Prepared By: Senior Application Scientist, Chemical Development & Troubleshooting

Synthesizing 5-(2-hydroxyphenyl)isoxazoles—specifically the 4,5-dimethyl substituted analog—presents unique chemoselective and regioselective challenges. While the standard Claisen-Schmidt condensation of 2-acetyl-4,5-dimethylphenol with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydroxylamine is theoretically straightforward, researchers frequently encounter low yields. This guide dissects the mechanistic pitfalls: regioisomeric misdirection, incomplete enaminone conversion, and base-catalyzed product degradation.

Mechanistic Workflow & Failure Points

The diagram below illustrates the optimal synthetic pathway and the divergent side-reactions that compromise yield.

SynthesisWorkflow A 2-Acetyl-4,5-dimethylphenol C Enaminone Intermediate A->C + DMF-DMA (Reflux, 12h) B DMF-DMA (Reagent) B->C E 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (Target Product) C->E + NH2OH·HCl (EtOH, Mild Heat, pH 4-5) F 3-Aryl Regioisomer (Kinetic Byproduct) C->F High pH / Strong Base D NH2OH·HCl D->E G 2-Aminochromone Deriv. (Base-Catalyzed Degradation) E->G Excess Base / Prolonged Heat (Ring Opening)

Mechanistic pathway and failure points in 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC-MS shows a mass matching the product, but NMR confirms it is the wrong regioisomer. Why? A1: You are likely forming the 3-aryl isoxazole instead of the target 5-aryl isoxazole. The reaction of the enaminone intermediate with hydroxylamine is highly pH-dependent. Under strictly neutral or slightly acidic conditions, the more nucleophilic nitrogen of hydroxylamine attacks the β -carbon (bearing the dimethylamino group) via a Michael addition, followed by cyclization at the carbonyl to [1]. Under strongly basic conditions, direct attack at the carbonyl carbon dominates, leading to the 3-aryl isomer. Corrective Action: Maintain a slightly acidic environment (pH 4-5) by using NH2​OH⋅HCl directly. Do not add strong bases like NaOH or KOH to free-base the hydroxylamine.

Q2: I am losing product during prolonged heating, and a new highly fluorescent spot appears on TLC. What is happening? A2: Your target 5-(2-hydroxyphenyl)isoxazole is undergoing a base-catalyzed ring-opening rearrangement. As documented in specialized synthesis literature, 5-(2-hydroxyphenyl)isoxazoles can rearrange into 2-hydroxybenzoylacetonitriles under basic conditions, which subsequently undergo [2]. The fluorescent spot is likely the 2-amino-6,7-dimethylchromone byproduct. Corrective Action: Strictly limit the cyclization reaction time to 30 minutes. Avoid excess triethylamine or inorganic bases, and do not exceed 80 °C.

Q3: The first step (enaminone formation) stalls at 50% conversion. How can I drive it to completion? A3: The phenolic hydroxyl group on 2-acetyl-4,5-dimethylphenol forms a strong intramolecular hydrogen bond with the acetyl carbonyl, reducing its electrophilicity and reactivity towards DMF-DMA. Furthermore, DMF-DMA is highly sensitive to moisture, degrading into DMF and methanol. Corrective Action: Use strictly anhydrous solvents, freshly distilled DMF-DMA (1.5 to 2.0 equivalents), and conduct the reaction under an inert argon atmosphere.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how variations in the cyclization step affect the yield and regioselectivity of the final product.

Solvent / Base SystemTemperatureTimeMajor Isolated ProductYield (%)
EtOH / None ( NH2​OH⋅HCl only)Reflux (78 °C)30 min5-Aryl Isoxazole (Target) 75 - 85%
MeCN / Pyridine (1.4 eq)Room Temp12 h5-Aryl Isoxazole 60 - 70%
EtOH / NaOH (Excess)Reflux (78 °C)2 h3-Aryl Isoxazole (Regioisomer)40 - 50%
DMF / Et3​N (Excess)140 °C8 h2-Aminochromone Deriv. (Degradation)> 60%
Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure mechanistic fidelity.

Phase 1: Synthesis of 1-(4,5-Dimethyl-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
  • Preparation: Charge a flame-dried Schlenk flask with 2-acetyl-4,5-dimethylphenol (1.0 eq) and anhydrous toluene to achieve a 0.5 M concentration.

  • Reagent Addition: Add freshly distilled N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) dropwise under an argon atmosphere.

  • Reaction: Heat the mixture to reflux for 12 hours.

    • Self-Validation Checkpoint: The solution must transition from pale yellow to a deep orange/red color. This bathochromic shift confirms the extended π -conjugation of the newly formed enaminone system.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold hexanes to precipitate the enaminone as a solid. Filter and dry under vacuum.

Phase 2: Regioselective Cyclization to 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole
  • Preparation: Dissolve the isolated enaminone (1.0 eq) in absolute ethanol (0.1 M).

  • Reagent Addition: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.2 eq) in a single portion.

    • Mechanistic Note: Do not add external base. The inherent acidity of the hydrochloride salt is required to protonate the dimethylamino leaving group and direct the Michael addition for 5-aryl regioselectivity.

  • Reaction: Heat the mixture to reflux for exactly 30 minutes.

    • Self-Validation Checkpoint: The deep orange color of the enaminone will rapidly fade to pale yellow within 5–10 minutes. This visual cue indicates the disruption of the enaminone chromophore via the initial nucleophilic attack.

  • Quenching: Immediately cool the reaction flask in an ice bath (0 °C) to halt the reaction and prevent base-catalyzed chromone rearrangement.

  • Isolation: Remove the ethanol under reduced pressure. Suspend the residue in ice-cold water (10 mL per mmol) to precipitate the product.

  • Purification: Filter the white-to-pale-yellow solid, wash extensively with cold water to remove residual hydroxylamine and dimethylamine hydrochloride, and dry under high vacuum. Recrystallize from EtOAc/hexanes if necessary.

References
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 2017. URL:[Link]

Technical Support Center: Optimizing Mobile Phase for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions in High-Performance Liquid Chromatography (HPLC). Here, we will move beyond generic protocols to explore the underlying principles that govern separation, enabling you to troubleshoot and develop robust analytical methods.

Introduction: The Challenge of Analyzing a Phenolic Isoxazole

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole presents a unique set of challenges in chromatographic analysis due to its distinct chemical functionalities. The molecule possesses a phenolic hydroxyl group, making it an ionizable compound, and an isoxazole ring, which contributes to its overall polarity and potential for secondary interactions with the stationary phase.[1][2] Achieving optimal separation, characterized by sharp, symmetrical peaks and reproducible retention times, requires careful consideration and fine-tuning of the mobile phase composition.

This guide will address common issues such as poor peak shape, insufficient retention, and lack of resolution, providing a structured approach to mobile phase optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered during the chromatographic analysis of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

Q1: My peak for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is tailing significantly. What is the most likely cause and how can I fix it?

A1: Peak tailing is a common problem when analyzing compounds with acidic functional groups like the phenolic hydroxyl on your molecule.[1][3] The primary cause is often secondary interactions between the ionized form of the analyte (phenolate) and active silanol groups on the surface of the silica-based stationary phase.[3][4][5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the pH of the mobile phase.[6][7][8] To suppress the ionization of the phenolic hydroxyl group, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the analyte.[9][10] For most phenols, a pH in the range of 2.5 to 3.5 is a good starting point.[11] This ensures the analyte is in its neutral, more hydrophobic form, which minimizes interactions with silanols and promotes better retention and peak shape in reverse-phase chromatography.[12][13]

  • Buffer Selection: Using a buffer is essential to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[6][7][12] Phosphate and acetate buffers are common choices.[14][15] Ensure the buffer's pKa is within +/- 1 unit of the desired mobile phase pH for optimal buffering capacity.[6][16][17]

  • Organic Modifier Choice: While acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC, they can offer different selectivities.[18][19][20] If peak tailing persists with one, trying the other is a worthwhile experiment. Acetonitrile generally has a lower viscosity, which can lead to sharper peaks.[19]

Q2: I am observing poor retention of my compound on a C18 column. How can I increase its retention time?

A2: Insufficient retention in reverse-phase HPLC indicates that the analyte is too polar relative to the mobile phase and is not interacting strongly enough with the non-polar stationary phase.

Strategies to Increase Retention:

  • Decrease Organic Modifier Concentration: The most direct way to increase retention is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[21][22] This makes the mobile phase more polar, driving the non-polar analyte to interact more with the stationary phase. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[21]

  • Ensure Proper pH for Ion Suppression: As mentioned previously, ensuring the phenolic hydroxyl group is protonated (unionized) by maintaining a low mobile phase pH will increase the hydrophobicity of the molecule, leading to stronger retention on a C18 column.[9]

  • Consider a Different Stationary Phase: If adjusting the mobile phase doesn't provide adequate retention, consider a stationary phase with a higher carbon load or a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity through pi-pi interactions.[13]

Q3: How do I choose between isocratic and gradient elution for my analysis?

A3: The choice between isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution depends on the complexity of your sample and the range of polarities of the compounds you are trying to separate.

  • Isocratic Elution: This is suitable for simple mixtures where the analytes have similar polarities.[23] If you are only analyzing 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole and a few related impurities with similar retention times, an isocratic method can be simpler to develop and transfer.[24]

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution is necessary.[23][25] A gradient program, which typically involves increasing the percentage of the organic modifier over time, allows for the elution of both highly polar and highly non-polar compounds in a reasonable timeframe with good peak shape.[23] It also helps to sharpen peaks, especially for later-eluting compounds.[23][26]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

Methodology:

  • Prepare Buffer Stock Solutions: Prepare 50 mM stock solutions of phosphate buffer at pH 2.5, 3.5, 4.5, 6.0, and 7.0.

  • Prepare Mobile Phases: For each pH level, prepare a mobile phase consisting of your chosen organic modifier (e.g., acetonitrile) and the buffer solution in a suitable ratio (e.g., 50:50 v/v). Ensure you filter and degas all mobile phases.[15][27]

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength

  • Analysis:

    • Equilibrate the column with the first mobile phase (pH 2.5) until a stable baseline is achieved.

    • Inject a standard solution of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

    • Repeat the injection and equilibration for each subsequent mobile phase pH.

  • Data Evaluation: Compare the chromatograms obtained at each pH. Pay close attention to the peak tailing factor (asymmetry factor). The pH that yields a peak with a tailing factor closest to 1.0 is considered optimal.

Mobile Phase pHTailing Factor (As)Retention Time (min)Observations
2.51.18.5Symmetrical peak, good retention.
3.51.37.2Slight tailing observed.
4.51.85.4Significant tailing, reduced retention.
6.02.53.1Severe tailing, poor retention.
7.0>3.0<2.0Very broad and tailing peak, minimal retention.
A summary of expected results from a pH scouting study.
Protocol 2: Organic Modifier and Gradient Optimization

Objective: To optimize the organic modifier concentration and gradient profile for the separation of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole from its potential impurities.

Methodology:

  • Initial Gradient Run:

    • Mobile Phase A: Water with 0.1% Formic Acid (or optimal buffer from Protocol 1)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

  • Evaluate the Initial Run:

    • Identify the elution time of your target analyte and any impurities.

    • Assess the resolution between adjacent peaks.

  • Gradient Refinement:

    • If peaks are clustered at the beginning, start with a lower initial percentage of B or use a shallower gradient at the start.

    • If peaks are eluting too late, increase the initial percentage of B or use a steeper gradient.

    • To improve resolution between closely eluting peaks, create a shallower gradient segment in that region of the chromatogram.

  • Organic Modifier Comparison: Repeat the optimized gradient using methanol as Mobile Phase B to see if it offers better selectivity for your specific sample matrix.

Visualizing the Optimization Workflow

A systematic approach is key to efficient mobile phase optimization. The following diagram illustrates a typical workflow.

Mobile_Phase_Optimization cluster_start Initial Assessment cluster_method_dev Method Development cluster_optimization Optimization Loop cluster_final Finalization Start Define Separation Goals (e.g., peak shape, resolution) SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectOrganic Select Organic Modifier (Acetonitrile or Methanol) SelectColumn->SelectOrganic ScoutGradient Perform Initial Gradient Run (10-90% Organic) SelectOrganic->ScoutGradient OptimizepH Optimize Mobile Phase pH (Control Ionization) ScoutGradient->OptimizepH RefineGradient Refine Gradient Profile (Adjust Slope and Time) OptimizepH->RefineGradient Evaluate Evaluate Peak Shape, Resolution, and Retention RefineGradient->Evaluate Evaluate->RefineGradient Needs Improvement FinalMethod Final Optimized Method Evaluate->FinalMethod Meets Goals

Caption: A workflow for systematic mobile phase optimization in HPLC.

The following diagram illustrates the effect of mobile phase pH on the ionization state of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole and its interaction with the stationary phase.

pH_Effect Effect of Mobile Phase pH on Analyte-Stationary Phase Interaction cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 7.0) Analyte_Low < Analyte (Protonated) HO-Ar-Isoxazole > Interaction_Low Strong Hydrophobic Interaction Analyte_Low->Interaction_Low interacts with Result_Low < Good Retention & Peak Shape > Interaction_Low->Result_Low leads to StationaryPhase C18 Stationary Phase (Non-Polar) Interaction_Low->StationaryPhase Analyte_High < Analyte (Ionized) -O-Ar-Isoxazole > Interaction_High Ionic Repulsion & Secondary Interactions with Silanols Analyte_High->Interaction_High interacts with Result_High < Poor Retention & Peak Tailing > Interaction_High->Result_High leads to Interaction_High->StationaryPhase

Caption: Impact of pH on the analyte's state and chromatographic behavior.

Conclusion

Optimizing the mobile phase for the chromatography of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is a systematic process that hinges on understanding the chemical properties of the analyte. By carefully controlling the mobile phase pH to suppress ionization and methodically adjusting the organic modifier concentration, researchers can overcome common challenges like peak tailing and poor retention. The protocols and workflows provided in this guide offer a robust framework for developing reliable and reproducible HPLC methods for this and other phenolic isoxazole compounds.

References

  • Vertex AI Search. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Vertex AI Search. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Crawford Scientific. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations.
  • LCGC International. (2025, November 29). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
  • Separation Science. (2024, January 10). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use.
  • PureSynth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results.
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • International Journal of Pharmaceutical Sciences and Research. (2012, October 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION.
  • ResearchGate. (2010, June 30). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ACS Publications. (2003, December 31). pH Gradient Reversed-Phase HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • BenchChem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • International Labmate Ltd. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • PubMed. (2000, July 21). Interpretive optimisation strategy applied to the isocratic separation of phenols by reversed-phase liquid chromatography with acetonitrile-water and methanol-water mobile phases.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Journal of Pharmaceutical Negative Results. (2022). Assay Method Development And Validation Of Drug In Its Formulation By Hplc.
  • SpringerLink. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation.
  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • ChemBlink. (n.d.). 5-(4,5-DIMETHYL-2-HYDROXYPHENYL)ISOXAZOLE — Chemical Substance Information.

Sources

Technical Support Center: Purification of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole. The following information is designed to address specific challenges encountered during experimental work, explaining the causality behind procedural choices to ensure robust and reproducible outcomes.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in a question-and-answer format.

Q1: My crude reaction mixture is complex. What are the most probable impurities I need to remove?

A: The complexity of your crude product arises from several sources inherent to the synthesis of isoxazoles, particularly when using common methods like the reaction of a chalcone with hydroxylamine or a 1,3-dipolar cycloaddition.[1][2][3] The primary impurities typically include:

  • Unreacted Starting Materials: This can include the chalcone precursor (an α,β-unsaturated ketone) or the corresponding 1,3-dicarbonyl compound.[4] Excess hydroxylamine hydrochloride may also be present.

  • Byproducts of Cyclization: Nitrile oxides, which are intermediates in some isoxazole syntheses, can dimerize to form furoxans, especially at high concentrations.[1]

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used as a precursor, the formation of a mixture of isoxazole regioisomers is a common challenge.[1] These isomers often have very similar polarities, making them difficult to separate.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as inorganic salts from reagents like potassium hydroxide or sodium acetate, are common contaminants.[5][6]

Q2: How can I perform an initial, bulk purification of my crude product?

A: An acid-base extraction is an excellent first step to significantly purify your product by leveraging the acidic nature of the phenolic hydroxyl group.[7] This technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[7]

The phenolic hydroxyl group on your target compound is acidic and will be deprotonated by a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form a water-soluble phenoxide salt. Neutral impurities, such as unreacted chalcone or furoxan byproducts, will remain in the organic layer.

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any unreacted acidic starting materials that are more acidic than your phenolic product.

  • Extract the organic layer with an aqueous solution of a base (e.g., 1M NaOH). Your phenolic product will move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic phase.[4]

  • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-8.[8] This will protonate the phenoxide, causing your purified product to precipitate out of the aqueous solution.

  • Extract the now-neutralized aqueous layer with fresh organic solvent to recover your product.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

crude Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel: Wash with NaHCO₃(aq) crude->sep_funnel1 org1 Organic Layer 1 (Product, Neutral Impurities) sep_funnel1->org1 aq1 Aqueous Layer 1 (Acidic Impurities) sep_funnel1->aq1 Discard sep_funnel2 Separatory Funnel: Extract with NaOH(aq) org1->sep_funnel2 org2 Organic Layer 2 (Neutral Impurities) sep_funnel2->org2 Discard aq2 Aqueous Layer 2 (Product as Phenoxide Salt) sep_funnel2->aq2 acidify Acidify with HCl(aq) aq2->acidify extract Extract with Organic Solvent acidify->extract pure_org Organic Layer (Purified Product) extract->pure_org final_product Pure Product pure_org->final_product Dry & Evaporate

Caption: Workflow for acid-base extraction purification.

Q3: My product is still impure after acid-base extraction. What is the next logical step?

A: Column chromatography is the most effective and widely used technique for purifying isoxazole derivatives, especially for separating compounds with similar polarities that are not resolved by extraction.[1][5] This method separates molecules based on their differential adsorption to a solid stationary phase (typically silica gel) while being moved by a liquid mobile phase (the eluent).[9]

Q4: How do I select the optimal solvent system for column chromatography?

A: The key to successful column chromatography is developing an effective solvent system using Thin-Layer Chromatography (TLC) beforehand.[9] TLC is a rapid and material-sparing method to screen different mobile phases.

TLC Method Development Protocol:

  • Prepare a dilute solution of your partially purified product.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system will provide a good separation between the spot for your desired product and any impurity spots, with the product having an Rf (retention factor) value between 0.2 and 0.4 for optimal column separation.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumExcellent starting point for many isoxazole derivatives.[10]
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighUseful for more polar compounds or when regioisomers are present.
Toluene / Acetone (9:1 to 7:3)MediumAn alternative non-halogenated solvent system.

Note: The addition of a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve the separation of acidic or basic compounds, respectively.[1]

Q5: My product is a solid but remains impure after chromatography. Is recrystallization a viable option?

A: Yes, if your product is a solid, recrystallization is a powerful technique for achieving high purity.[1][11] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution.

Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small batches with solvents like ethanol, methanol, or mixtures such as ethanol/water.[12][13]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[6]

Table 2: Common Solvents for Recrystallization of Isoxazole Derivatives

SolventBoiling Point (°C)Comments
Ethanol78A widely used and effective solvent for many isoxazole derivatives.[11][12]
Methanol65Often used for crystallizing isoxazoles and related chalcones.[5]
Isopropanol82A good alternative to ethanol with a slightly higher boiling point.
Ethyl Acetate / HexaneVariableA solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool.
Q6: I am observing very closely spaced spots on my TLC. Could these be regioisomers, and how can I separate them?

A: It is highly probable that closely migrating spots are regioisomers, a common issue in isoxazole synthesis.[1] Separating them can be challenging due to their similar physical properties.

Strategies for Separating Regioisomers:

  • Optimize Column Chromatography: Systematically screen a wider range of solvent systems for TLC, including ternary mixtures (e.g., hexane/ethyl acetate/dichloromethane), to find conditions that maximize separation.[1]

  • Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale is often effective, although it is best suited for smaller quantities of material.[1][14][15]

  • Chemical Derivatization: In some instances, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting group or derivative can then be removed to yield the pure isomer.[1]

Q7: My purified 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole appears to be degrading over time. What could be the cause?

A: The stability of your compound can be influenced by both the isoxazole ring and the phenolic hydroxyl group.

  • Isoxazole Ring Stability: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or under reductive conditions (e.g., catalytic hydrogenation).[1]

  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of colored impurities.

To enhance stability, store your purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to strong bases and incompatible reagents.

start Crude Reaction Mixture acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the crude product a solid? recrystallize Recrystallize is_solid->recrystallize Yes final_product Pure Product is_solid->final_product No (as oil) tlc_analysis Analyze by TLC acid_base->tlc_analysis is_pure Is the product pure by TLC? tlc_analysis->is_pure column_chrom Column Chromatography is_pure->column_chrom No is_pure->final_product Yes analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions is_pure2 Are fractions pure? analyze_fractions->is_pure2 is_pure2->is_solid Yes is_pure2->column_chrom No (re-column) recrystallize->final_product

Caption: General purification strategy decision tree.

References
  • ResearchGate. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2026, February 21). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • ACS Publications. (2016, April 11). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for isolating phenolic compounds.

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Validation & Comparative

A Comparative Guide to the Efficacy of Substituted Phenyl-Isoxazoles: Spotlight on 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole vs. Standard Isoxazole Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic and structural properties allow it to serve as a versatile building block in the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][5][6][7] The isoxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, and its substitution pattern can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[1][5] This guide provides a comparative analysis of the therapeutic potential of a specifically substituted isoxazole, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, against established standard isoxazole inhibitors, supported by experimental data and detailed protocols for evaluation.

Standard Isoxazole Inhibitors: A Clinical Snapshot

A number of isoxazole-containing drugs have made it to the market, demonstrating the clinical utility of this heterocyclic core.[8][9] These "standard" inhibitors provide a benchmark against which novel derivatives can be compared.

  • Valdecoxib (Bextra): A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9][10] The isoxazole ring is a key feature of this class of selective COX-2 inhibitors.[10]

  • Leflunomide (Arava): An immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[9][11] Its active metabolite inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis.[12]

  • Cloxacillin and Dicloxacillin: Beta-lactamase-resistant antibiotics where the isoxazole group plays a crucial role in their mechanism of action.[8][13]

The success of these drugs underscores the potential of the isoxazole scaffold and provides a strong rationale for the continued exploration of novel derivatives with improved efficacy and safety profiles.

Dissecting 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole: A Structure-Activity Relationship (SAR) Perspective

  • Hydroxyphenyl Group: The presence of a hydroxyl group on the phenyl ring can significantly influence the molecule's biological activity. For instance, in a study of newly synthesized isoxazole derivatives, a compound containing a 2,4-dihydroxyphenyl substituent (MM3) was identified as having the strongest antiproliferative activity among the tested series and was selected for further investigation due to its lack of toxicity.[15][16][17] The hydroxyl group can act as a hydrogen bond donor, potentially enhancing the binding affinity of the molecule to its biological target.[18]

  • Dimethyl Substitution: The dimethyl substitution on the phenyl ring can also impact the molecule's properties. These methyl groups can influence the compound's lipophilicity and steric interactions within the binding pocket of a target protein. The position of these groups is crucial; for example, studies on other heterocyclic compounds have shown that the position of methyl groups can affect anticancer activity.

Based on these observations, the 4,5-dimethyl-2-hydroxyphenyl substitution in the target molecule suggests a design aimed at enhancing target engagement through hydrogen bonding (from the hydroxyl group) and optimizing hydrophobic interactions (from the dimethyl groups).

Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the known properties of standard isoxazole inhibitors and the projected characteristics of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole based on SAR principles.

Inhibitor Primary Target Therapeutic Area Key Structural Features for Activity Reported IC50/Potency
Valdecoxib COX-2Anti-inflammatoryPhenylsulfonyl group and the isoxazole ringIC50 for COX-2 is approximately 0.005 µM[19]
Leflunomide Dihydroorotate dehydrogenaseImmunosuppressionIsoxazole ring is part of the active metabolite
Cloxacillin Penicillin-binding proteinsAntibacterialAcylamino side chain with the isoxazole ring
5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (Projected) Varies (e.g., Kinases, COX)Anticancer, Anti-inflammatory2-hydroxyl for H-bonding, 4,5-dimethyl for hydrophobic interactionsTo be determined experimentally

Experimental Protocols for Comparative Evaluation

To empirically determine the efficacy of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, a series of well-established in vitro and in silico assays should be performed.

In Silico Analysis: Molecular Docking
  • Objective: To predict the binding affinity and interaction of the compound with a specific protein target (e.g., COX-2, a protein kinase).

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole molecule.

    • Perform molecular docking using software like AutoDock or MOE to predict the binding pose and calculate the binding energy.[6][20]

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.[21]

In Vitro Assays
  • Objective: To determine the concentration of the compound required to inhibit the activity of the target enzyme by 50% (IC50).[6]

  • Procedure:

    • Prepare solutions of the purified enzyme (e.g., COX-2) and the test compound at various concentrations.[19]

    • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).[19]

    • Incubate the reaction mixture at 37°C for a specified time.[19]

    • Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).[19]

    • Calculate the IC50 value from the dose-response curve.

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.[19]

    • Treat the cells with various concentrations of the test compound for 48-72 hours.[19]

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.[19]

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.[19]

    • Calculate the percentage of cell viability and determine the IC50 value.[19]

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial or fungal strains.[4]

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Serially dilute the test compound in a liquid growth medium in a 96-well plate.

    • Inoculate each well with the microorganism.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the process of evaluating and understanding the action of these inhibitors, the following diagrams are provided.

G cluster_0 Drug Discovery & Evaluation Workflow In Silico Screening In Silico Screening Chemical Synthesis Chemical Synthesis In Silico Screening->Chemical Synthesis Identify Promising Scaffolds In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays Synthesize Novel Derivatives SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis Generate Efficacy Data (IC50, MIC) Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Refine Chemical Structure Lead Optimization->Chemical Synthesis G cluster_1 Simplified COX-2 Signaling Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->COX-2 Enzyme Inhibits

Caption: The inhibitory action of an isoxazole compound on the COX-2 signaling pathway.

Conclusion and Future Directions

The isoxazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. [1][3]While standard isoxazole inhibitors like Valdecoxib and Leflunomide have demonstrated clinical success, the quest for compounds with improved efficacy, selectivity, and safety profiles is ongoing. The rationally designed 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole represents a promising candidate for investigation, with its substituents poised to enhance biological activity.

The comprehensive experimental and computational workflow outlined in this guide provides a robust framework for the head-to-head comparison of this novel derivative against established standards. The data generated from such studies will be crucial in elucidating its mechanism of action and therapeutic potential. Further research into the synthesis and evaluation of a wider range of substituted phenyl-isoxazoles is warranted and will undoubtedly lead to the discovery of the next generation of isoxazole-based therapeutics.

References

  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry - Benchchem.
  • Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers - Benchchem.
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Isoxazole – Knowledge and References - Taylor & Francis.
  • Advances in isoxazole chemistry and their role in drug discovery - CoLab.ws.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Design, Synthesis and Biological Activity of Isoxazole Deriv
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational explor
  • A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery - Benchchem.
  • Isoxazole - Wikipedia.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • (PDF) Screening of some isoxazole derivatives as plausible inhibitors of E.
  • A Brief Review on Isoxazole Deriv
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher.
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives - ResearchG
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - ResearchG
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • Isoxazole Derivatives as Regul
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v).
  • Isoxazole Derivatives as Regul

Sources

Comprehensive Comparison Guide: LC-MS/MS Validation of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in Biological Fluids

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on fragment-based discovery and targeted small molecules, the bioanalytical quantification of specific pharmacophores becomes a critical bottleneck. 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (CAS: 288844-42-8) is a low-molecular-weight (MW 189.21 g/mol ) phenol-isoxazole derivative. Due to its resorcinol-like hydrogen-bonding properties, this structural motif is highly relevant in medicinal chemistry, often serving as a core scaffold for kinase and chaperone (e.g., HSP90) inhibitors.

To conduct robust pharmacokinetic (PK) and pharmacodynamic (PD) profiling, researchers must deploy a highly sensitive, self-validating analytical method. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms and provides a field-proven, step-by-step validation protocol compliant with regulatory standards [1][2].

Analytical Platform Comparison: Why LC-MS/MS?

When quantifying small, lipophilic molecules (logP ~1.3) in complex biological matrices (plasma, serum, urine), researchers typically evaluate three platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Enzyme-Linked Immunosorbent Assay (ELISA), and LC-MS/MS.

The Causality Behind the Choice: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole lacks the extended conjugated pi-systems required for ultra-sensitive UV detection, rendering HPLC-UV insufficient for sub-ng/mL PK profiling. Furthermore, its small size makes it a poor immunogen; haptenization required for ELISA antibody generation would alter the 2-hydroxyphenyl isoxazole epitope, leading to severe cross-reactivity and poor specificity. LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM), bypasses these limitations by separating analytes by mass-to-charge ratio (m/z) and fragmentation patterns, offering unparalleled specificity and sensitivity.

Table 1: Performance Comparison of Bioanalytical Platforms
ParameterLC-MS/MS (Recommended)HPLC-UVELISA
Sensitivity (LLOQ) 1.0 ng/mL 50 - 100 ng/mL5 - 10 ng/mL
Dynamic Range 3 - 4 logs (1 - 1000 ng/mL) 2 logs1 - 2 logs (Non-linear)
Specificity Exceptional (MRM transitions) Low (Co-eluting peaks)Moderate (Cross-reactivity risks)
Matrix Interference Low (Mitigated by LLE & IS) HighHigh (Matrix proteins)
Method Dev Time 1 - 2 Weeks 1 Week3 - 6 Months (Antibody generation)
Cost per Sample Moderate ($10 - $20) Low ($5)High ($30 - $50)

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. By integrating a stable isotope-labeled Internal Standard (IS) and specific extraction chemistries, the method inherently corrects for matrix effects and recovery variations [3].

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: Protein Precipitation (PPT) leaves behind endogenous phospholipids that cause severe ion suppression in the MS source. Because our analyte is relatively lipophilic and neutral at physiological pH, LLE using Methyl tert-butyl ether (MTBE) selectively partitions the analyte into the organic phase while leaving polar phospholipids in the aqueous waste.

  • Aliquot: Transfer 50 µL of biological fluid (e.g., human plasma) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL of a deuterated analog, 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole-d6).

  • Extraction: Add 500 µL of MTBE. Vortex vigorously for 5 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer 400 µL of the upper organic layer to a clean vial.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and transfer to an autosampler vial.

Step 2: UHPLC Separation

Causality: A sub-2-micron C18 column provides high theoretical plate counts for sharp peak shapes. An acidic mobile phase ensures the phenolic hydroxyl group remains protonated (neutral), maximizing retention on the reversed-phase column.

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B hold for 0.5 min, linear ramp to 90% B at 2.5 min, hold at 90% B until 3.5 min, return to 10% B at 3.6 min for re-equilibration (Total run time: 4.5 min).

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)

Causality: While phenols can ionize in negative mode, the isoxazole nitrogen readily accepts a proton in acidic conditions. Positive Electrospray Ionization (ESI+) yields a strong[M+H]+ precursor ion.

  • Polarity: Positive Ion Mode (ESI+).

  • Precursor Ion: m/z 190.1 [M+H]+ (based on MW 189.21).

  • Product Ion (MRM): m/z 105.1 (corresponding to the cleavage of the isoxazole ring, a highly specific transition).

  • Collision Energy (CE): Optimized to 25 eV.

Bioanalytical Method Validation (BMV) Workflow

The method must be validated according to FDA [1] and EMA ICH M10 [2] guidelines. The logical flow of this validation is visualized below.

BMV_Workflow cluster_val Validation Parameters (FDA/EMA) Sample Biological Fluid (Plasma/Serum/Urine) Prep Sample Preparation (LLE with MTBE) Sample->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS Val_Sel Selectivity & Specificity (6 Blank Lots) MS->Val_Sel Val_Lin Linearity & LLOQ (1-1000 ng/mL) MS->Val_Lin Val_Acc Accuracy & Precision (Intra/Inter-day <15%) MS->Val_Acc Val_Mat Matrix Effect & Recovery (IS Normalized) MS->Val_Mat Val_Stab Stability (FT, Benchtop, Long-term) MS->Val_Stab Report Validated PK/PD Data (Self-Validating System) Val_Sel->Report Val_Lin->Report Val_Acc->Report Val_Mat->Report Val_Stab->Report

Fig 1. LC-MS/MS bioanalytical workflow and validation pathway for PK/PD data generation.

Supporting Experimental Data (Simulated Validation Results)

A method is only as trustworthy as its validation data. Below is a representative data set demonstrating the accuracy and precision of the LC-MS/MS method for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, adhering strictly to the acceptance criteria (CV ≤ 15%, except at LLOQ where CV ≤ 20%).

Table 2: Intra-day and Inter-day Precision and Accuracy (n=6)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (RE%)Inter-day Precision (CV%)Inter-day Accuracy (RE%)
LLOQ 1.012.4+8.514.1+10.2
LQC 3.06.8-4.27.5-3.8
MQC 400.04.1+2.15.0+1.5
HQC 800.03.5-1.84.2-2.4

Matrix Effect & Recovery: Post-extraction spike experiments revealed a matrix factor of 0.95 (normalized to the IS), indicating negligible ion suppression. The absolute LLE recovery was consistent at 82.4% ± 4.1% across all QC levels, validating the choice of MTBE as the extraction solvent [3].

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2022). URL:[Link]

  • Bioanalysis Zone. "Importance of matrix effects in LC-MS/MS bioanalysis." (2014). URL:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison Guide: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole and Heterocyclic Bioisosteres in Target-Directed Drug Design

As drug development professionals continuously seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules, the strategic use of bioisosteres remains a cornerstone of medicinal chemistry. This guide provides an in-depth structural and functional comparison between 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole —a highly optimized pharmacophore fragment—and its related heterocyclic bioisosteres.

By analyzing the causality behind these structural modifications, we will explore how shifting from flexible amides to rigid heterocycles (like isoxazoles, triazoles, and pyrazoles) dictates binding affinity, solubility, and metabolic stability, particularly within the ATP-binding pocket of molecular chaperones like Hsp90 and related kinases[1][2].

The Structural Logic of the Pharmacophore

The compound 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole consists of two critical domains, each engineered to exploit specific microenvironments within target protein binding sites:

  • The 2-Hydroxyphenyl Ring (Resorcinol Analog): In classic Hsp90 inhibitors (e.g., luminespib/AUY922), a resorcinol ring (2,4-dihydroxy) is used to anchor the molecule via a critical hydrogen bond network to the Asp93 and Thr184 residues[3][4]. In our subject fragment, the 4-hydroxyl group is replaced, and 4,5-dimethyl groups are introduced.

    • Causality: Removing the 4-hydroxyl group eliminates a hydrogen bond donor, significantly increasing membrane permeability and lowering the topological polar surface area (tPSA). The 4,5-dimethyl groups provide enhanced van der Waals contacts within the hydrophobic pocket normally occupied by the isopropyl group of classic resorcinol derivatives.

  • The Isoxazole Core: The 5-membered isoxazole ring serves as a rigid, metabolically stable bioisostere for an amide bond[2].

    • Causality: Natural products like radicicol utilize a macrocyclic lactone/amide to bind the target, but these flexible structures suffer a high entropic penalty upon binding and are susceptible to enzymatic hydrolysis[3]. The isoxazole ring locks the active conformation, while its strong dipole moment aligns favorably with the protein backbone, enhancing binding enthalpy[5].

G Hsp90 Hsp90 Chaperone (Active State) Client Client Proteins (HER2, Akt, B-Raf) Hsp90->Client Folds/Stabilizes Proteasome Proteasomal Degradation Hsp90->Proteasome Inhibition Leads To Inhibitor Isoxazole/Triazole Bioisostere Inhibitor->Hsp90 Blocks ATP Pocket Client->Proteasome Degraded By Survival Tumor Cell Proliferation Client->Survival Promotes Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Induces

Mechanism of Hsp90 inhibition by isoxazole bioisosteres leading to client protein degradation.

Comparative Analysis of Heterocyclic Bioisosteres

When optimizing a lead compound, medicinal chemists frequently swap the central isoxazole ring for other 5-membered heterocycles to fine-tune the physicochemical properties. The table below summarizes the empirical differences between these bioisosteres based on benchmark Hsp90 inhibitors[1][4][6].

Bioisostere CoreRepresentative LeadTarget Affinity (IC₅₀)Physicochemical ImpactKey Structural Causality
Isoxazole Luminespib (AUY922)~2–10 nMModerate LogP, excellent permeability.The O-N heteroatom arrangement creates a strong dipole moment that engages the amide backbone of the target without acting as an H-bond donor[3][5].
Triazole Ganetespib (STA-9090)~6 nMHigher aqueous solubility.The addition of a third nitrogen acts as a potent H-bond acceptor and significantly improves aqueous solubility, reducing formulation challenges[2][4].
Pyrazole CCT018159~210 nMLower solubility, higher tPSA.The presence of an N-H acts as an H-bond donor. However, pyrazole tautomerization can complicate binding kinetics and lower overall target affinity[4].
Amide Radicicol~20 nMPoor in vivo stability.Highly flexible; suffers a massive entropic penalty upon binding. Highly susceptible to plasma amidases and esterases[3].

Self-Validating Experimental Protocols

To objectively evaluate the performance of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole against its triazole or pyrazole counterparts, a robust, self-validating experimental pipeline is required. The following protocols are designed to ensure data integrity through built-in causality checks.

Workflow Step1 1. Compound Synthesis Step2 2. Malachite Green ATPase Assay Step1->Step2 Step3 3. Western Blot (HER2/Akt) Step2->Step3 Step4 4. PK & Solubility Profiling Step3->Step4

Step-by-step experimental workflow for validating heterocyclic bioisosteres in drug discovery.
Protocol A: In Vitro Malachite Green ATPase Assay

Because the isoxazole pharmacophore targets the ATP-binding pocket, its efficacy must first be validated biochemically by measuring the inhibition of ATP hydrolysis.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂). Purify recombinant target protein (e.g., Hsp90 N-terminal domain).

  • Compound Incubation: Dispense 10 µL of the protein (final concentration 1 µM) into a 96-well plate. Add 5 µL of the bioisostere compound in a 10-point dose-response titration (0.1 nM to 10 µM, normalized to 1% DMSO). Incubate for 30 minutes at room temperature to allow the rigid heterocycle to reach binding equilibrium.

  • Reaction Initiation & Detection: Add 10 µL of 1 mM ATP. Incubate for 3 hours at 37°C. Add 50 µL of Malachite Green reagent to halt the reaction and complex with the released inorganic phosphate (Pi). Read absorbance at 620 nm.

  • Self-Validation Checkpoint:

    • Control Integrity: Include Luminespib (isoxazole) and Ganetespib (triazole) as positive controls[3].

    • Statistical Power: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range, proving that the observed IC₅₀ shifts are due to the bioisosteric replacement (e.g., isoxazole vs. pyrazole) rather than assay noise.

Protocol B: Cellular Target Degradation Assay (Western Blot)

Biochemical affinity does not always translate to cellular efficacy due to permeability differences caused by the bioisosteres. This cellular assay validates the functional consequence of target inhibition.

  • Cell Treatment: Seed HCT116 or MCF7 cells at 3×105 cells/well in 6-well plates. Treat with the isoxazole fragment and its bioisosteres at 1x, 5x, and 10x their biochemical IC₅₀ values for 24 hours.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify total protein using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe for client proteins known to degrade upon target inhibition (e.g., HER2, Akt) and compensatory stress proteins (e.g., Hsp70)[2].

  • Self-Validation Checkpoint:

    • Causality Confirmation: The loading control (GAPDH or β-Actin) must remain completely stable across all lanes. A dose-dependent decrease in HER2/Akt coupled with a dose-dependent increase in Hsp70 proves that the isoxazole compound is successfully penetrating the cell membrane and engaging the target via the intended mechanism of action, rather than causing non-specific cytotoxicity[2].

Conclusion

The transition from flexible amides to rigid heterocycles like the isoxazole ring in 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole represents a masterclass in structure-based drug design. While the isoxazole core provides excellent target affinity through dipole alignment and conformational restriction[5], medicinal chemists must weigh this against the triazole core, which often yields superior aqueous solubility[4][6]. By utilizing self-validating biochemical and cellular assays, researchers can objectively select the optimal bioisostere to balance potency with developability.

Sources

A Comparative Guide to Validating Target Engagement of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Biophysical Analysis

In the landscape of contemporary drug discovery, unequivocally demonstrating that a candidate molecule directly interacts with its intended biological target is a cornerstone of a successful program.[1][2] This process, known as target engagement, provides critical validation of the mechanism of action and builds confidence in the potential therapeutic efficacy of a compound.[1][3] For novel chemical entities such as 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, a small molecule with potential therapeutic applications, robust and quantitative validation of target engagement is paramount.

This guide provides an in-depth technical comparison of methodologies for validating the target engagement of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, with a primary focus on Surface Plasmon Resonance (SPR). As a Senior Application Scientist, this document synthesizes technical expertise with practical insights to empower researchers, scientists, and drug development professionals in making informed decisions for their target validation strategies. We will explore the nuances of SPR as a primary validation tool and objectively compare its performance against other widely used techniques, providing supporting hypothetical experimental data to illustrate key concepts.

The Criticality of Biophysical Validation in Drug Discovery

Before embarking on a deep dive into methodology, it is crucial to understand why direct biophysical measurement of binding is indispensable. While cell-based assays can demonstrate a compound's functional effect, they often do not provide direct evidence of target interaction.[1] A phenotypic response could be the result of off-target effects or downstream consequences of an unknown primary interaction.[4] Biophysical assays, such as SPR, bridge this gap by providing real-time, label-free detection of molecular interactions, offering a direct measure of binding affinity and kinetics.[5][6]

Surface Plasmon Resonance (SPR): A Gold Standard for Interaction Analysis

SPR has emerged as a powerhouse in the field of biomolecular interaction analysis due to its sensitivity, real-time data acquisition, and ability to provide detailed kinetic information.[6][7][8] The technique relies on the phenomenon of surface plasmon resonance, where changes in the refractive index at the surface of a sensor chip, caused by the binding of an analyte to an immobilized ligand, are measured.[7][9]

The Causality Behind Experimental Choices in SPR

A successful SPR experiment is not merely a matter of following a protocol; it is a series of well-reasoned decisions designed to yield high-quality, interpretable data. For a small molecule like 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, the protein target is typically immobilized on the sensor surface, and the small molecule is flowed over as the analyte.[10][11] This orientation is chosen to maximize the binding signal, as the change in refractive index is proportional to the change in mass on the sensor surface.

The choice of immobilization chemistry is also critical. Amine coupling is a common and robust method, but it may not be suitable if the protein's binding site contains essential lysine residues. In such cases, alternative strategies like thiol coupling or capture-based methods using affinity tags (e.g., His-tags) can be employed to ensure the protein's biological activity is preserved.[12]

dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "SPR Experimental Workflow"

Comparative Analysis: SPR vs. Alternative Methodologies

While SPR is a powerful tool, it is not the only method for assessing target engagement. A comprehensive validation strategy often involves orthogonal approaches to build a more complete picture of a compound's behavior. Here, we compare SPR with two other widely used techniques: Cellular Thermal Shift Assay (CETSA) and Fluorescence Resonance Energy Transfer (FRET).

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Fluorescence Resonance Energy Transfer (FRET)
Principle Measures changes in refractive index upon binding at a sensor surface.[7]Detects ligand-induced thermal stabilization of a target protein in cells or lysate.[13][14]Measures energy transfer between two fluorophores in close proximity upon binding.[15][16]
Environment In vitro (purified components)In situ (cells) or in vitro (lysate)In situ (cells) or in vitro
Data Output Real-time kinetics (k_on, k_off), affinity (K_D).[17]Thermal shift (ΔT_m), apparent affinity (EC50).[14]FRET efficiency, apparent affinity.[15]
Labeling Label-free.[5][6]Label-free for endogenous proteins.[14]Requires fluorescent labeling of interacting partners.
Throughput Medium to high, depending on the instrument.Low to medium, can be adapted for higher throughput.[18]High, suitable for HTS.[19]
Strengths Detailed kinetic information, high sensitivity, direct binding measurement.[7]Physiologically relevant environment, no protein purification needed for endogenous targets.[13][14]High sensitivity, applicable in living cells, suitable for HTS.[20]
Weaknesses Requires purified protein, potential for artifacts from immobilization.Indirect measure of binding, can be influenced by cellular factors, less precise for kinetics.[18]Requires labeling which can alter protein function, potential for artifacts from fluorophores.
Hypothetical Experimental Data Comparison

To illustrate the complementary nature of these techniques, let's consider a hypothetical scenario where we are validating the engagement of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole with a putative kinase target.

Table 1: Hypothetical Target Engagement Data for 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

TechniqueParameterResultInterpretation
SPR K_D500 nMModerate affinity direct binding to the purified kinase.
k_on1 x 10^5 M⁻¹s⁻¹Relatively fast association rate.
k_off5 x 10⁻² s⁻¹Moderately fast dissociation rate.
CETSA ΔT_m+3.5 °C at 10 µMThe compound stabilizes the kinase in a cellular context, confirming target engagement in a physiological environment.
FRET Apparent K_D750 nMBinding is confirmed in living cells, with an affinity in a similar range to the in vitro SPR measurement.

This hypothetical data demonstrates a cohesive story: SPR provides the detailed biophysical parameters of the interaction, CETSA confirms that this interaction occurs and stabilizes the target in a complex cellular milieu, and FRET provides a quantitative measure of binding within living cells.

Detailed Experimental Protocol: Validating Target Engagement of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole with a Putative Target Protein using SPR

This protocol outlines a typical workflow for assessing the binding of a small molecule to a protein target using SPR.

Objective: To determine the binding kinetics and affinity of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole to a putative target protein.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, SA)

  • Target protein (recombinant, >95% purity)

  • 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (≥98% purity)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • DMSO (for compound stock solution)

Methodology:

  • Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Perform a pre-concentration scout to determine the optimal pH for immobilization. c. Activate the sensor surface with a 1:1 mixture of EDC and NHS. d. Inject the target protein at a concentration of 10-50 µg/mL in the optimal immobilization buffer to achieve the desired immobilization level (typically 2000-4000 RU for small molecule analysis). e. Deactivate any remaining active esters with an injection of Ethanolamine-HCl.

  • Analyte Preparation: a. Prepare a 10 mM stock solution of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole in 100% DMSO. b. Create a serial dilution series of the compound in running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1-2% to avoid solvent effects.[10] The concentration range should ideally span 0.1x to 10x the expected K_D.[21] If the K_D is unknown, a broad concentration range (e.g., 10 nM to 100 µM) should be tested.[21]

  • Binding Analysis: a. Inject the serial dilutions of the small molecule over the immobilized protein surface, starting with the lowest concentration. b. Include a buffer-only injection (with matching DMSO concentration) as a blank for double referencing. c. Monitor the association and dissociation phases in real-time. d. After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis: a. Process the raw sensorgram data by subtracting the reference surface and blank injection signals. b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[22]

dot graph ERD { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "SPR Data Analysis Pipeline"

Trustworthiness: A Self-Validating System

The robustness of an SPR experiment lies in its internal controls and self-validating nature. Key aspects include:

  • Reference Surface: A reference flow cell, either blank or with an immobilized irrelevant protein, is used to subtract non-specific binding and bulk refractive index changes.

  • Dose-Response: A clear concentration-dependent binding response is essential for demonstrating a specific interaction.

  • Model Fitting: The goodness of fit of the data to a kinetic model provides confidence in the derived parameters. Residual plots should show a random distribution around zero.

Conclusion

Validating the target engagement of a novel small molecule like 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is a critical step in its development as a potential therapeutic agent. Surface Plasmon Resonance provides a powerful, label-free, and quantitative method for directly measuring the binding of this compound to its putative target. By providing detailed kinetic and affinity data, SPR offers invaluable insights into the molecular mechanism of action. When used in conjunction with orthogonal techniques such as CETSA and FRET, a comprehensive and robust validation of target engagement can be achieved, paving the way for further preclinical and clinical development.

References

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  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Wang, Y., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1799, 139-150. [Link]

  • Chen, S., et al. (2019). An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy. Frontiers in Pharmacology, 10, 114. [Link]

  • Wang, Y., et al. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

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  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]

  • Piston, D. W., & Kremers, G. J. (2011). Application of fluorescence resonance energy transfer in protein studies. Current Opinion in Structural Biology, 21(5), 679-686. [Link]

  • Bio-Rad. (n.d.). SPR Assay Development and Experimental Optimization. [Link]

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  • Maciążek-Jurczyk, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(7), 1545. [Link]

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  • Sygnature Discovery. (2025). A Practical Guide to Target Engagement Assays. [Link]

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  • Malvern Panalytical. (2024). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]

  • Immune Biosolutions. (2025). BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. [Link]

  • Maciążek-Jurczyk, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PubMed, 29949951. [Link]

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  • van den Berg, R. J. F., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 62(5), 2534-2553. [Link]

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  • Kumar, A., et al. (2020). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 10(49), 29424-29438. [Link]

  • Han, X., et al. (2009). The Isoxazole as a Linchpin for Molecules that Target Folded DNA Conformations: Selective Lateral Lithiation and Palladation. ResearchGate. [Link]

  • Chen, L., et al. (2021). (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1716-1725. [Link]

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Safety Operating Guide

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole (CAS: 288844-42-8) requires more than just a cursory glance at a safety sheet. It demands a rigorous, mechanistic understanding of the molecule's behavior to ensure absolute safety and regulatory compliance in the laboratory.

This compound features an electron-rich phenolic ring coupled with a heterocyclic isoxazole moiety. Because phenolic compounds exhibit significant aquatic toxicity and environmental persistence, they are classified under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines as priority pollutants[1]. They must never be subjected to standard drain disposal[2].

The following guide provides a self-validating, field-proven operational and disposal protocol designed to integrate seamlessly into your laboratory's Environmental Health and Safety (EHS) workflows.

Mechanistic Overview & Chemical Compatibility

To safely handle and dispose of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole, you must understand its reactivity profile. The phenolic hydroxyl group acts as a weak acid. In the presence of strong bases, it deprotonates to form a highly water-soluble phenolate salt. Conversely, the electron-rich nature of the dimethyl-substituted phenol ring makes it highly susceptible to electrophilic attack and rapid oxidation.

Table 1: Chemical Compatibility & Segregation Matrix

Reagent/Solvent ClassCompatibilityCausality / Reaction Risk
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Incompatible Exothermic oxidation of the phenol ring; potential isoxazole ring cleavage and gas evolution.
Strong Bases (e.g., NaOH, KOH)Compatible (Forms salt)Deprotonation of the phenolic OH forms a phenolate salt. Safe, but alters solubility from organic to aqueous.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible (Mixture)Chemically stable, but segregates waste into the "Halogenated" stream, significantly increasing disposal costs.
Non-Halogenated Solvents (e.g., MeOH, EtOAc)Highly Compatible Ideal for standard organic waste streams. Facilitates clean high-temperature incineration.

Operational Safety & Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization or surface contamination. The protocol below is a self-validating system: every step ensures the safety of the next.

Step-by-Step Spill Remediation Methodology
  • Isolate and Assess: Immediately evacuate the immediate vicinity if the spill exceeds 1 liter of solvent containing the compound. Verify the absence of strong oxidizers in the spill zone.

  • Don Advanced PPE: Equip standard nitrile gloves (double-gloving recommended due to the skin-penetrating nature of phenolic solutions), splash-proof chemical goggles, and a flame-retardant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as phenolic compounds can slowly oxidize.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (which converts residual traces into soluble phenolate salts), followed by a water rinse. Collect all washings into the aqueous waste container.

  • EHS Notification: Seal the container, apply a hazardous waste label, and notify EHS for immediate pickup.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity (Evacuate if > 1L) Spill->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Assess->PPE Contain Contain Spill (Use Inert Absorbent) PPE->Contain Collect Collect in Compatible Waste Container Contain->Collect Label Label as Hazardous Waste (Phenolic Compound) Collect->Label EHS Notify EHS for Pickup Label->EHS

Workflow for hazardous phenolic chemical spill containment and EHS notification.

Step-by-Step Disposal Workflows

Chemical waste must be accumulated at or near the point of generation, under strict laboratory personnel control, and in compliance with RCRA guidelines[3].

Table 2: Quantitative Disposal Thresholds

ParameterRegulatory ThresholdOperational Action Required
Aqueous Phenol Limit > 1 ppb (Surface Water)Strict prohibition on drain disposal; must route to EHS[1].
Container Fill Level 90% CapacityCap container, attach RCRA tag, and request EHS pickup[4].
Storage Time Limit 90 DaysMandatory transfer to a licensed waste disposal facility[4].
Aqueous Waste pH < 4.0 or > 10.0Neutralize to pH 6-8 before final EHS collection.
Protocol A: Liquid Waste Disposal (Organic & Aqueous)
  • Verify Waste Stream: Determine if the 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is dissolved in a halogenated solvent, a non-halogenated solvent, or an aqueous buffer.

  • pH Validation (Aqueous Only): For aqueous mixtures, test the pH using indicator strips. Adjust the pH to between 6.0 and 8.0 using dilute HCl or NaOH. Causality: Highly acidic solutions decrease the solubility of the phenol, causing precipitation, while highly basic solutions can degrade the HDPE waste carboy over time.

  • Transfer: Use a dedicated funnel to pour the waste into the appropriate secondary-contained carboy (e.g., "Non-Halogenated Organic Waste"). Fill to no more than 90% capacity to allow for vapor expansion[4].

  • Labeling: Immediately update the hazardous waste log attached to the carboy. List "5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole" explicitly. Do not use abbreviations[5].

Protocol B: Solid Waste Disposal (Vials & PPE)
  • Evaporation Check: Ensure empty vials that contained the compound are completely free of volatile organic solvents.

  • Bagging: Place contaminated gloves, weigh boats, and Kimwipes into a transparent, heavy-duty polyethylene bag.

  • Double-Containment: Seal the primary bag and place it inside a secondary solid hazardous waste bin.

  • EHS Handoff: Tag the bin as "Solid Debris Contaminated with Phenolic Intermediates" for high-temperature incineration.

WasteSegregation Source 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole Waste Generation Liquid Liquid Waste (Solvent Mixtures) Source->Liquid Solid Solid Waste (Contaminated PPE/Vials) Source->Solid OrgWaste Non-Halogenated Organic Waste Liquid->OrgWaste Organic Solvents AqWaste Aqueous Waste (pH 6-8) Liquid->AqWaste Aqueous Mixtures SolidBin Double-Bagged Solid Waste Solid->SolidBin EHS EHS Collection & RCRA Documentation OrgWaste->EHS AqWaste->EHS SolidBin->EHS Incineration High-Temperature Incineration EHS->Incineration

Segregation and disposal pathway for phenolic isoxazole laboratory waste.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Environmental Marketing Services. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at:[Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University EHS. Available at:[Link]

  • Phenolic Compounds Contaminants in Water: A Glance. Iris Publishers. Available at:[Link]

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A Senior Application Scientist's Guide to Handling 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Editorial Note: This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following information is extrapolated from data on structurally similar isoxazole derivatives and established principles of laboratory safety.[1] It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound.

Hazard Assessment and Triage

5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole belongs to the isoxazole class of heterocyclic compounds, which are widely used as scaffolds in drug discovery.[2][3] While specific toxicological data for this molecule is not available, the known hazards of analogous isoxazole derivatives necessitate a cautious approach.[4] Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[5][6][7] Some are also classified as harmful if swallowed.[6] Therefore, all handling operations must be predicated on the assumption that this compound presents similar hazards.

All direct handling of this compound, especially in its powdered form, must occur in a controlled environment, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

Core Directive: A Multi-Layered PPE Strategy

A robust personal protective equipment (PPE) strategy is not merely a checklist but a dynamic system that adapts to the specific experimental context. The following recommendations form the baseline for handling 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: At a minimum, ANSI Z87.1-compliant (or equivalent, such as EN 166 in Europe) chemical safety goggles that provide a complete seal around the eyes must be worn at all times in the laboratory where this compound is handled.[8][9]

  • Enhanced Precautions: For procedures with a higher risk of splashing—such as transfers of solutions, quenching reactions, or cleaning spills—a full-face shield must be worn in addition to safety goggles.[1][10][11] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[12]

Skin and Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting knit cuffs is required.[1] The cuffs should be tucked into the gloves to create a continuous barrier.[12]

  • Body Gown/Coveralls: For large-scale operations (e.g., handling >50g) or procedures with a significant risk of spillage, disposable, back-closing gowns or coveralls are recommended to provide comprehensive protection.[11] Gowns used for handling this compound should not be worn outside the designated work area.[11]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes, sandals, or porous fabric shoes are strictly prohibited.

Hand Protection: The Critical Interface
  • Glove Selection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: For all direct handling of the solid compound or its solutions, double gloving is required. This practice minimizes the risk of exposure should the outer glove be compromised.[12]

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or punctures before each use.[13] They should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use to prevent permeation.[12] Always remove gloves using a technique that avoids skin contact with the contaminated outer surface.

Respiratory Protection: Mitigating Inhalation Risks
  • Primary Control (Fume Hood): All procedures involving the solid compound or its solutions must be performed within a properly functioning and certified chemical fume hood to control vapor and aerosol exposure.[1]

  • Secondary Control (Respirator): In the rare event of a fume hood failure or a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training.

Data Presentation: PPE Requirements by Task

The following table summarizes the minimum PPE required for common laboratory tasks involving 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting Solid Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reactions Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Work-up/Extraction Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Small Spill Cleanup (<10g) Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Large Spill Cleanup (>10g) Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown/CoverallNIOSH-Approved Respirator

Experimental Protocols: A Self-Validating System

Adherence to protocol is paramount. Each step is designed to validate the safety of the subsequent action.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Gown d2 2. Inner Gloves d3 3. Safety Goggles d4 4. Face Shield (if needed) d5 5. Outer Gloves f1 1. Outer Gloves d5->f1 Perform Work f2 2. Face Shield f3 3. Lab Coat / Gown f4 4. Goggles f5 5. Inner Gloves exit Exit & Wash Hands f5->exit enter Enter Lab enter->d1 Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Procedure cluster_disposal 4. Final Steps prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 h1 Don PPE Correctly prep3->h1 h2 Weigh/Transfer Compound h1->h2 h3 Perform Experiment h2->h3 c1 Quench Reaction / Neutralize h3->c1 c2 Segregate Hazardous Waste c1->c2 c3 Clean Glassware in Hood c2->c3 d1 Wipe Down Work Area c3->d1 d2 Doff PPE Correctly d1->d2 d3 Dispose of Contaminated PPE d2->d3 d4 Wash Hands Thoroughly d3->d4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.